Disodium cytidine 5'-diphosphate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDYAAWYYNVXEB-WFIJOQBCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Na2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54394-90-0 | |
| Record name | Disodium cytidine 5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054394900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DISODIUM CYTIDINE 5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8B9F7OXES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Comprehensive Structural Characterization of Cytidine 5'-Diphosphate Disodium Salt: A Multi-Modal Analytical Framework
Executive Summary & Biological Context
Cytidine 5'-diphosphate disodium salt (CDP-Na2) [CAS: 54394-90-0] is a high-energy cytosine nucleotide that serves as an essential intermediate in phospholipid biosynthesis.[1] Unlike simple nucleosides, the structural integrity of CDP relies on the stability of its pyrophosphate linkage, which is susceptible to hydrolysis.
In the biopharmaceutical context, CDP is the rate-limiting substrate in the Kennedy Pathway (CDP-choline pathway), driving the synthesis of Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE)—critical components of cellular membranes [1, 2].[2] For drug development professionals, ensuring the structural purity of CDP-Na2 is not merely a box-checking exercise; it is a prerequisite for reproducible enzymatic assays and the synthesis of choline-based therapeutics (e.g., Citicoline).[1]
This guide moves beyond basic certificates of analysis to establish a self-validating structural elucidation framework , combining orthogonal spectroscopic and chromatographic techniques.
Molecular Architecture & Connectivity
Before analysis, one must understand the target. CDP-Na2 consists of three distinct structural domains:
-
The Nucleobase: Cytosine (pyrimidine), prone to deamination.
-
The Sugar: D-Ribofuranose, determining the stereochemistry.
-
The Tail: A 5'-pyrophosphate moiety, the site of high-energy bond cleavage.
Visualization: Structural Connectivity
The following diagram illustrates the connectivity and the specific sites targeted by analytical methods (NMR, MS, HPLC).
Figure 1: Structural connectivity of CDP-Na2 highlighting analytical targets. The pyrophosphate tail is the primary stability indicator.
Spectroscopic Identification (The "Fingerprint")
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for confirming the covalent structure. For CDP-Na2, 31P NMR is the critical self-validating step: it proves the material is a diphosphate and not a mixture of mono- (CMP) and tri- (CTP) phosphates.[1]
| Nucleus | Key Signal (approx. shift in D2O) | Structural Assignment | Diagnostic Value |
| 1H | H-6, H-5 (Cytosine) | Confirms pyrimidine ring integrity.[1] | |
| 1H | H-1' (Anomeric) | Confirms | |
| 31P | Critical: Two doublets indicate P-O-P coupling.[1] Singlets imply hydrolysis to CMP. | ||
| 13C | C4, C2, C6, C5 | Carbon skeleton verification [3]. |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) in Negative Mode is preferred due to the acidic phosphate groups.
-
Theoretical Mass (Free Acid): 403.18 Da.[1]
-
Observed Species:
-
Fragmentation Logic: Under CID (Collision Induced Dissociation), CDP typically loses the cytosine base or cleaves the pyrophosphate bond. The presence of the pyrophosphate fragment is a key structural identifier [4].
Chromatographic Purity & Assay
HPLC analysis of CDP is challenging due to its high polarity; it elutes in the void volume of standard C18 columns. Two robust approaches exist: Ion-Pairing RP-HPLC (Recommended for resolution) and Anion Exchange (Recommended for salt tolerance).[1]
Method A: Ion-Pair Reverse Phase (IP-RP-HPLC)
Rationale: The addition of Tetrabutylammonium (TBA) creates a neutral ion-pair with the negatively charged CDP, allowing retention on a hydrophobic C18 stationary phase.
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAH) + 10 mM Phosphate buffer (pH 6.0).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 0-30% B over 20 mins.
-
Detection: UV @ 271 nm (Cytidine
).[1] -
Reference Standard: CDP Disodium Salt (High Purity).[1]
Method B: Anion Exchange (SAX)
Rationale: Separates based on the number of phosphate groups (Charge: CMP < CDP < CTP).
-
Column: Strong Anion Exchange (SAX).[1]
-
Mobile Phase: Ammonium Phosphate gradient (low to high ionic strength).[1]
-
Advantage: Specifically separates hydrolysis products (CMP) from the target [5].
Solid-State & Counter-Ion Analysis
Defining the "Disodium Salt" requires quantifying the cation and hydration shell.
-
Sodium Content (AA/IC):
-
Water Content (Karl Fischer):
Biological Pathway Visualization (The "Why")
Understanding the placement of CDP in the Kennedy Pathway validates its use as a reagent in phospholipid research.
Figure 2: The Kennedy Pathway. CDP acts as the activated carrier for the polar head group [6, 7].
Detailed Experimental Protocols
Protocol A: Self-Validating 31P NMR
Use this protocol to confirm the "diphosphate" state and rule out hydrolysis.
-
Sample Prep: Weigh 20 mg of CDP-Na2 into a vial.
-
Solvent: Add 600 µL of D2O (Deuterium Oxide).
-
Internal Standard (Optional): Add a capillary containing Triphenyl phosphate (TPP) as an external reference, or reference to 85% H3PO4 (0 ppm).
-
Acquisition:
-
Interpretation:
Protocol B: High-Performance Liquid Chromatography (IP-RP)
Use this for quantitative purity assessment.[1]
-
Buffer Preparation: Dissolve 1.36 g KH2PO4 and 10 mL of 1.0 M Tetrabutylammonium Hydroxide in 900 mL water. Adjust pH to 6.0 with dilute phosphoric acid. Dilute to 1000 mL.
-
Column Equilibration: Flush C18 column with 95% Buffer / 5% ACN for 30 mins.
-
Sample: Dissolve CDP-Na2 to 0.5 mg/mL in Buffer.
-
Injection: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Suitability: The tailing factor for the CDP peak must be < 1.5. Resolution between CDP and nearest impurity (usually CMP) must be > 2.0.
References
-
Kennedy, E. P., & Weiss, S. B. (1956). The function of cytidine coenzymes in the biosynthesis of phospholipides. Journal of Biological Chemistry.
-
Fagone, P., & Jackowski, S. (2013). Phosphatidylcholine and the CDP-choline cycle.[2][4][5] Biochimica et Biophysica Acta (BBA).[1]
-
ChemicalBook. (n.d.). Cytidine 5'-diphosphate trisodium salt 13C NMR Spectrum.
-
Jensen, S. S., et al. (2007).[6] Collision-induced dissociation of cytidine and its derivatives.[6] Journal of Mass Spectrometry.
-
BenchChem. (2025).[7] High-Performance Liquid Chromatography (HPLC) Analysis of 5'-Cytidine Monophosphate.
-
Gibellini, F., & Smith, T. K. (2010). The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine.[2][4][8] IUBMB Life.
-
MedChemExpress. (n.d.). Cytidine 5'-diphosphate disodium salt Product Information.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Eugene P. Kennedy’s Legacy: Defining Bacterial Phospholipid Pathways and Function [frontiersin.org]
The Crossroads of Cellular Synthesis: An In-Depth Guide to the Kinetics of Cytidine 5'-Diphosphate in Nucleotide Metabolism
For researchers, scientists, and drug development professionals, understanding the intricate kinetics of nucleotide metabolism is paramount for deciphering cellular physiology and developing novel therapeutic interventions. Cytidine 5'-diphosphate (CDP) and its triphosphate counterpart, CTP, stand at a critical metabolic juncture, directing the flow of essential building blocks towards DNA, RNA, and phospholipid biosynthesis. This technical guide provides a comprehensive exploration of the kinetics of CDP, offering field-proven insights into the causality behind experimental choices and self-validating protocols for its study.
The Central Role of Cytidine Nucleotides in Cellular Homeostasis
Cytidine nucleotides are indispensable for a multitude of cellular processes. As a precursor for DNA and RNA synthesis, CTP is essential for the storage and transfer of genetic information.[1][2] Beyond its role in nucleic acid synthesis, the activated form of choline, CDP-choline, is a key intermediate in the synthesis of phosphatidylcholine (PC), a major component of cellular membranes.[3][4] Similarly, CDP-diacylglycerol is a critical precursor for the synthesis of phosphatidylinositol (PI) and cardiolipin (CL), phospholipids vital for signal transduction and mitochondrial function.[5][6] The precise regulation of CDP and CTP pools is therefore crucial for maintaining cellular integrity and function.
De Novo Pyrimidine Biosynthesis: The Genesis of Cytidine Nucleotides
The de novo synthesis pathway provides the initial pool of pyrimidine nucleotides from simple precursor molecules.[7][8] This energy-intensive process is tightly regulated to meet cellular demands. The pathway culminates in the synthesis of uridine triphosphate (UTP), which is then converted to CTP by the enzyme CTP synthetase.[1][9]
Key Regulatory Enzymes and Their Kinetics
The de novo pyrimidine synthesis pathway is subject to stringent feedback inhibition to prevent the overproduction of nucleotides.[7] Key regulatory enzymes include:
-
Carbamoyl Phosphate Synthetase II (CPS II): This enzyme catalyzes the first committed step in pyrimidine synthesis and is allosterically inhibited by the end-product UTP and activated by PRPP and ATP.[7][8][10]
-
Aspartate Transcarbamoylase (ATCase): In bacteria, this is the primary regulatory enzyme, inhibited by CTP and activated by ATP.[8][9]
-
CTP Synthetase (CTPS): This enzyme catalyzes the final step in CTP synthesis and is a critical point of regulation. It is allosterically inhibited by its product, CTP, and activated by GTP.[2][7][11] This cross-regulation by a purine nucleotide helps to balance the pools of purines and pyrimidines.[2]
The kinetic properties of these enzymes are crucial for maintaining nucleotide homeostasis. For instance, the phosphorylation of human CTP synthase 1 (hCTPS1) can inhibit its activity.[2] In the yeast Saccharomyces cerevisiae, phosphorylation of CTP synthetase leads to an increase in Vmax for its substrates UTP and ATP, and a decrease in the Km for ATP.[12]
Experimental Protocol 1: Enzymatic Assay for CTP Synthetase Activity
This protocol describes a method to determine the activity of CTP synthetase by measuring the amount of glutamate produced, which is coupled to a colorimetric reaction.[13]
A. Principle:
The glutaminase activity of CTP synthetase is coupled to a reaction where the produced glutamate is used to reduce a tetrazolium salt (INT) into a formazan dye, which can be measured spectrophotometrically at 492 nm.[13]
B. Materials:
-
CTPS Assay Buffer
-
CTPS Substrate Solution (containing UTP and ATP)
-
Glutamine solution
-
TA Assay Solution (containing enzymes and INT for the colorimetric reaction)
-
10x Cell Lysis Solution
-
Microplate reader capable of measuring absorbance at 492 nm
-
Purified CTP synthetase or cell lysate
C. Procedure:
-
Sample Preparation: Prepare cell lysates by resuspending cells in 1x Cell Lysis Solution. Centrifuge to pellet cell debris and collect the supernatant containing the enzyme.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
CTPS Assay Buffer
-
CTPS Substrate Solution
-
Glutamine solution
-
Sample (purified enzyme or cell lysate)
-
-
Initiate Reaction: Add the TA Assay Solution to each well to start the reaction.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).
-
Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the CTP synthetase activity based on a standard curve generated with known concentrations of glutamate.
The Role of CDP in Phospholipid Synthesis
CDP plays a central role as an activated intermediate in the synthesis of major membrane phospholipids.
The CDP-Choline (Kennedy) Pathway
The CDP-choline pathway is the primary mechanism for the synthesis of phosphatidylcholine (PC) in mammalian cells.[3][4]
Pathway Overview:
-
Choline Phosphorylation: Choline is phosphorylated to phosphocholine by choline kinase (CK).[3]
-
CDP-Choline Formation: CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the rate-limiting step, the reaction of CTP with phosphocholine to form CDP-choline.[3][14][15]
-
PC Synthesis: Cholinephosphotransferase (CPT) or choline/ethanolamine phosphotransferase (CEPT) transfers the phosphocholine moiety from CDP-choline to diacylglycerol (DAG) to form PC.[3][4]
The kinetic properties of cholinephosphotransferase are influenced by the structure of the diacylglycerol substrate, which in turn affects the Km for CDP-choline.[16]
The CDP-Diacylglycerol Pathway
CDP-diacylglycerol (CDP-DAG) is a key liponucleotide intermediate for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL).[5][17]
Pathway Overview:
-
CDP-DAG Synthesis: CDP-diacylglycerol synthase (CDS) catalyzes the reaction of CTP with phosphatidic acid (PA) to form CDP-DAG.[5][6] This is a rate-limiting step in PI synthesis.[5]
-
Phospholipid Synthesis:
The regulation of CDP-diacylglycerol synthesis is crucial for coordinating cell growth and fat storage.[18]
Visualization of Metabolic Pathways
De Novo Pyrimidine Biosynthesis Pathway
Caption: De Novo Pyrimidine Biosynthesis Pathway.
CDP-Choline (Kennedy) Pathway
Caption: The CDP-Choline (Kennedy) Pathway for Phosphatidylcholine Synthesis.
Conversion of CDP to dCDP: A Gateway to DNA Synthesis
The synthesis of deoxyribonucleotides, the building blocks of DNA, is catalyzed by the enzyme ribonucleotide reductase (RNR).[19][20] RNR reduces ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs).[21][22]
The activity of RNR is tightly regulated by a complex allosteric mechanism to ensure a balanced supply of all four dNTPs.[19][23] The binding of ATP to an allosteric site activates the enzyme, promoting the reduction of CDP and UDP.[20][21] Conversely, the binding of dATP to this site inhibits the overall activity of RNR.[20][23]
| Effector Nucleotide | Substrate Specificity |
| ATP | CDP, UDP |
| dTTP | GDP |
| dGTP | ADP |
| dATP | (Inhibits overall activity) |
| Table 1: Allosteric Regulation of Ribonucleotide Reductase Activity. |
Quantification of Intracellular CDP and CTP
Accurate quantification of intracellular nucleotide pools is essential for studying their metabolism. High-performance liquid chromatography (HPLC) is a widely used and reliable method for this purpose.[24][25][26]
Experimental Protocol 2: Quantification of Intracellular CTP by Reversed-Phase Ion-Pair HPLC
This protocol provides a general framework for the extraction and quantification of CTP from cell culture samples.[24][27]
A. Principle:
Cellular nucleotides are extracted and then separated by reversed-phase HPLC using an ion-pairing agent in the mobile phase. The separated nucleotides are detected by UV absorbance.
B. Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Trichloroacetic acid (TCA), 6% solution, ice-cold
-
Potassium carbonate (K2CO3), 5 M solution
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 10 mM tetrabutylammonium hydroxide, 10 mM KH2PO4, 0.25% MeOH, pH 6.9
-
Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH2PO4, 30% MeOH, pH 7.0
-
CTP standard solution
C. Procedure:
-
Cell Harvesting and Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold 6% TCA to the cells to precipitate proteins and extract nucleotides.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet the precipitated protein.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding 5 M K2CO3 dropwise until the pH is near neutral.
-
-
HPLC Analysis:
-
Quantification:
-
Identify the CTP peak by comparing its retention time to that of the CTP standard.
-
Quantify the amount of CTP in the sample by comparing the peak area to a standard curve generated with known concentrations of CTP.
-
Conclusion
The kinetics of cytidine 5'-diphosphate are central to the regulation of fundamental cellular processes, including nucleic acid and phospholipid biosynthesis. A thorough understanding of the enzymes involved, their regulatory mechanisms, and the intricate interplay between different metabolic pathways is crucial for researchers in both basic science and drug development. The methodologies and insights provided in this guide offer a robust framework for investigating the pivotal role of CDP in cellular metabolism.
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Lovatt, C. J. (n.d.). Regulation of Pyrimidine Biosynthesis by Purine and Pyrimidine Nucleosides in Slices of Rat Tissues. Lovatt Research. [Link]
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Fagone, P., & McMaster, C. R. (2020). CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis. Frontiers in Cell and Developmental Biology, 8, 593. [Link]
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Xie, W., et al. (2006). CDP-diacylglycerol phospholipid synthesis in detergent-soluble, non-raft, membrane microdomains of the endoplasmic reticulum. Journal of Lipid Research, 47(6), 1283–1293. [Link]
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Garrido, E., et al. (2015). CDP-Diacylglycerol Synthetase Coordinates Cell Growth and Fat Storage through Phosphatidylinositol Metabolism and the Insulin Pathway. PLOS Genetics, 11(3), e1005085. [Link]
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Morand, J. N., & Kent, C. (1989). Kinetic selectivity of cholinephosphotransferase in mouse liver: the Km for CDP-choline depends on diacylglycerol structure. The Journal of biological chemistry, 264(23), 13785–13792. [Link]
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Miller, J. L., & Villafranca, J. J. (1989). Investigation of the mechanism of CTP synthetase using rapid quench and isotope partitioning methods. Biochemistry, 28(21), 8454–8459. [Link]
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Wikipedia. (n.d.). CTP synthetase. [Link]
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McDonough, V. M., et al. (1992). Regulation of CDP-diacylglycerol synthesis and utilization by inositol and choline in Schizosaccharomyces pombe. Molecular and Cellular Biology, 12(9), 4195–4204. [Link]
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Ahern, K., & Rajagopal, I. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis. Biology LibreTexts. [Link]
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Horibata, Y., & Sugimoto, H. (2021). Differential contributions of choline phosphotransferases CPT1 and CEPT1 to the biosynthesis of choline phospholipids. Journal of Lipid Research, 62, 100088. [Link]
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Ostrander, D. B., et al. (1998). CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1393(2-3), 234–244. [Link]
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ResearchGate. (n.d.). Synthesis of phospholipids via the CDP-diacylglycerol pathway for negatively charged phospholipids or via the CDP-alcohol pathway for neutral phospholipids. [Link]
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Academic Dictionaries and Encyclopedias. (n.d.). CTP synthetase. [Link]
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Fagone, P., & McMaster, C. R. (2008). Phosphatidylcholine and the CDP-Choline Cycle. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(9), 541–553. [Link]
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Liu, H., et al. (2005). Analysis of Intracellular Nucleoside Triphosphate Levels in Normal and Tumor Cell Lines by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 43(10), 523–528. [Link]
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Ryals, J., et al. (2009). High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP. Current Protocols in Microbiology, Chapter 3, Unit 3B.3. [Link]
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ResearchGate. (n.d.). CDPcholine pathway for PC synthesis. [Link]
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Eriksson, S., et al. (2005). Modeling the Control of Ribonucleotide Reductase. [Link]
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Springer Nature Experiments. (n.d.). High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP. [Link]
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Martin, C., et al. (2019). CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode. Journal of Mass Spectrometry, 54(11), 885–893. [Link]
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Rozman Grinberg, I., et al. (2022). Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site. eLife, 11, e78130. [Link]
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ResearchGate. (n.d.). An assay for CTP synthetase glutaminase activity using high performance liquid chromatography. [Link]
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Li, J., et al. (2015). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B, 1002, 59–67. [Link]
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Minet, M., et al. (2023). CTPS2 regulates CTP synthetase activity by interacting with CTPS1. Life Science Alliance, 6(9), e202302008. [Link]
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Life Science Alliance. (2023). CTPS2 regulates CTP synthetase activity by interacting with CTPS1. [Link]
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Dr. Mungli. (2017, July 27). Ribonucleotide reductase - Reaction and Regulation. YouTube. [Link]
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Artd-project.eu. (n.d.). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. [Link]
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Schmitz, H., et al. (1954). Nucleotide metabolism. III. Mono-, di-, and triphosphates of cytidine, guanosine, and uridine. The Journal of biological chemistry, 209(1), 41–54. [Link]
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Wang, Y., et al. (2020). Efficient One-Pot Synthesis of Cytidine 5'-Monophosphate Using an Extremophilic Enzyme Cascade System. Marine drugs, 18(9), 438. [Link]
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- 24. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 26. High-Performance Liquid Chromatography (HPLC)-Based Detection and Quantitation of Cellular c-di-GMP | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Stability of Disodium Cytidine 5'-Diphosphate (CDP-Na2)
Foreword: The Imperative of Stability in Nucleotide-Based Therapeutics and Research
Disodium cytidine 5'-diphosphate (CDP-Na2), a pivotal nucleotide, serves as a critical precursor in the biosynthesis of nucleic acids and phospholipids, and as a coenzyme in various metabolic pathways.[1][2] Its application extends from fundamental biochemical research to being a key intermediate in the synthesis of therapeutic agents.[3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical stability profile of CDP-Na2 is not merely academic; it is a prerequisite for ensuring the integrity, efficacy, and safety of research outcomes and pharmaceutical products. This guide provides a detailed exploration of the factors influencing the stability of CDP-Na2, methodologies for its assessment, and evidence-based recommendations for its handling and storage.
Molecular Structure and Inherent Labilities
To comprehend the stability of CDP-Na2, one must first appreciate its molecular architecture. It is comprised of a cytosine base, a ribose sugar, and a pyrophosphate moiety, with the disodium salt form enhancing its aqueous solubility.[2] This structure, while central to its biological function, harbors inherent chemical liabilities.
Figure 2: A simplified diagram of the primary degradation pathways of Cytidine 5'-Diphosphate.
The principal degradation products to monitor in a stability study of CDP-Na2 are:
-
Cytidine 5'-Monophosphate (CMP): Formed via hydrolysis of the terminal phosphate.
-
Uridine 5'-Diphosphate (UDP): Formed via deamination of the cytosine base (though less commonly cited as a direct chemical degradation product compared to subsequent hydrolysis products).
-
Uridine and Cytidine: Formed from further hydrolysis of the phosphate groups.
Methodologies for Stability Assessment
A robust stability-indicating analytical method is essential to separate and quantify the intact CDP-Na2 from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose. [5][6]
Stability-Indicating HPLC Method
A well-developed HPLC method should be able to resolve the parent compound from all known and potential degradants.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A reversed-phase C18 or Phenyl-Hexyl column is a good starting point, as these provide good retention and selectivity for polar, aromatic compounds like nucleotides. 2. Mobile Phase Selection:
-
Aqueous Phase (A): An aqueous buffer is necessary to control the pH and ensure reproducible retention times. A phosphate or ammonium acetate buffer in the pH range of 6.0-7.0 is recommended to maintain the stability of the analyte during analysis.
-
Organic Phase (B): Methanol or acetonitrile is typically used as the organic modifier.
-
-
Elution Mode: A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is generally required to elute the more polar degradation products (like cytidine and uridine) early, followed by CMP, and then the parent compound, CDP. [7]4. Detection: UV detection at the maximum absorbance wavelength of cytidine (around 271-280 nm) provides good sensitivity. [1]A photodiode array (PDA) detector is highly recommended as it can assess peak purity and help in the identification of co-eluting peaks.
-
Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness to prove it is suitable for its intended purpose. Table 1: Example HPLC Parameters for Nucleotide Separation
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for polar analytes. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 6.5 | Buffers the system for reproducible chromatography and analyte stability. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute analytes. |
| Gradient | 5% B to 40% B over 20 minutes | To resolve polar degradants from the parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Dependent on sample concentration and detector sensitivity. |
| Detector | UV/PDA at 271 nm | Wavelength of maximum absorbance for cytidine moiety. |
Identification of Degradation Products
While HPLC-UV can quantify the degradation, it does not definitively identify the degradants. For structural elucidation, hyphenated techniques are indispensable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradation products, which is crucial for their identification. Tandem MS (MS/MS) can provide fragmentation patterns for further structural confirmation. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can provide detailed structural information about the degradation products, confirming the site of modification (e.g., deamination or phosphate hydrolysis). [6][9][10]
Figure 3: A typical experimental workflow for assessing the chemical stability of CDP-Na2.
Recommendations for Storage and Handling
Based on the chemical stability profile, the following recommendations are crucial for maintaining the integrity of this compound:
Table 2: Summary of Storage and Handling Recommendations for CDP-Na2
| Form | Condition | Recommendation | Justification |
| Solid | Temperature | Store at -20°C for long-term storage. | Minimizes thermal degradation and preserves solid-state integrity. |
| Moisture | Store in a tightly sealed container in a desiccator or under an inert atmosphere. | CDP-Na2 is hygroscopic; moisture can induce hydrolysis. [11] | |
| Light | Store in a light-resistant (amber) container. | Protects against photochemical degradation. [1][12] | |
| Aqueous Solution | pH | Prepare solutions in a buffer with a pH between 6.0 and 7.0. | Minimizes both acid and base-catalyzed hydrolysis and deamination. [3] |
| Temperature | Store frozen at -20°C or -80°C. For short-term use, refrigerate at 2-8°C. Avoid repeated freeze-thaw cycles. | Low temperatures significantly slow down hydrolytic degradation in solution. | |
| Light | Use amber vials or wrap containers in foil. | Protects against photodegradation in solution. | |
| General | Prepare solutions fresh whenever possible. We do not recommend storing aqueous solutions for more than one day unless flash-frozen. [1] | Minimizes the risk of degradation over time. |
Conclusion: A Proactive Approach to Ensuring Quality
The chemical stability of this compound is a multifaceted issue, governed by its inherent molecular structure and its susceptibility to environmental factors such as pH, temperature, light, and moisture. The primary degradation pathways involve the hydrolysis of the pyrophosphate bond to form CMP and the deamination of the cytosine base. A thorough understanding of these degradation profiles, achieved through systematic forced degradation studies and the use of robust, stability-indicating analytical methods like HPLC, is paramount. By adhering to the recommended storage and handling procedures outlined in this guide, researchers and drug development professionals can ensure the chemical integrity of CDP-Na2, thereby safeguarding the validity of their experimental results and the quality of their final products.
References
-
Wishart, D.S. (2021). NP-Card for Cytidine monophosphate (NP0000267). Natural Products Magnetic Resonance Database. [Link]
-
PubChem. (n.d.). 3'-Cmp. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleotides: Structure and Properties. [Link]
-
MDPI. (2023). RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. International Journal of Molecular Sciences. [Link]
-
Gomez, S. A., et al. (2017). The effect of the neutral cytidine protonated analogue pseudoisocytidine on the stability of i-motif structures. PLoS ONE. [Link]
-
Dobson, C. M., & Lian, L. Y. (1987). A 31P MAS NMR study of cytidine 2'-phosphate bound to ribonuclease A in the crystalline state. FEBS Letters. [Link]
-
ChemRxiv. (2023). Photochemical Stability of 5-Methylcytidine Relative to Cytidine: Photophysical Insight for mRNA Therapeutic Applications. [Link]
-
Royal Society of Chemistry. (2004). The reactions of cytidine and 2′-deoxycytidine with SO4˙− revisited. Pulse radiolysis and product studies. Organic & Biomolecular Chemistry. [Link]
-
Frontiers. (2022). Nucleobase-modified nucleosides and nucleotides: Applications in biochemistry, synthetic biology, and drug discovery. Frontiers in Chemistry. [Link]
-
Scientific Research Publishing. (2014). Degradation of nucleic acids and nucleotides in several conditions with perspectives of retrieval: A review. Advances in Bioscience and Biotechnology. [Link]
-
MDPI. (2025). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. International Journal of Molecular Sciences. [Link]
-
Wiley Online Library. (2023). The photophysics of protonated cytidine and hemiprotonated cytidine base pair: A computational study. Photochemistry and Photobiology. [Link]
-
Fiveable. (n.d.). Nucleic Acid Structure & Stability. [Link]
-
ResearchGate. (2011). Unique Self-Anhydride Formation in the Degradation of Cytidine-5 '-monophosphosialic Acid (CMP-Neu5Ac) and Cytidine-5 '-diphosphosialic Acid (CDP-Neu5Ac) and its Application in CMP-sialic Acid Analogue Synthesis. [Link]
-
ACS Publications. (2023). Human 2′-Deoxynucleoside 5′-Phosphate N-Hydrolase 1: Mechanism of 2′-Deoxyuridine 5′-Monophosphate Hydrolysis. Biochemistry. [Link]
-
ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. [Link]
-
Wikipedia. (n.d.). Hydroxylamine. [Link]
-
PubMed. (1981). Molecular structures of cytidine-5'-diphosphate and cytidine-5'-diphospho-choline, and their role in intermidiary metabolism. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Cytidine diphosphate. [Link]
-
C-Therm. (2022). Thermal Analysis of Molten Salts. [Link]
-
NETZSCH Analyzing & Testing. (2021). STA or DSC and TGA – is Combination the Key?. [Link]
-
Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
ACS Publications. (2023). Solubility, Crystallization, and Characterization of Cytidine Sulfate. ACS Omega. [Link]
-
ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. [Link]
-
ResearchGate. (n.d.). pH rate-profile for the hydrolysis of PP(III) (+) and PP(V) (×) at 25 °C. [Link]
-
Proceedings of the National Academy of Sciences. (2003). The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases. [Link]
-
Linseis. (n.d.). Application: Stability of Molten Salts using Simultaneous Thermal Analysis - STA PT 1000. [Link]
-
ResearchGate. (n.d.). Degradation of cytidine and uridine as a function of time. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method. [Link]
-
Researcher.Life. (1957). Photochemistry of cytosine nucleosides and nucleotides. Biochimica et Biophysica Acta. [Link]
-
SciSpace. (2013). A validated stability indicating HPLC method for determination of sitagliptin. Journal of Liquid Chromatography & Related Technologies. [Link]
-
ResearchGate. (n.d.). Cysteine reacts with hydrogen peroxide to form a sulfenic acid. [Link]
-
Rutgers University. (2015). Interpretation of pH−Activity Profiles for Acid−Base Catalysis from Molecular Simulations. [Link]
-
ACS Publications. (1996). Ionic Effects on the Stability and Conformation of Peptide Nucleic Acid Complexes. Biochemistry. [Link]
-
National Institutes of Health. (2008). Nucleic Acid Helix Stability: Effects of Salt Concentration, Cation Valence and Size, and Chain Length. Biophysical Journal. [Link]
-
PubMed. (1989). Solubilities and solid state properties of the sodium salts of drugs. Journal of Pharmaceutical Sciences. [Link]
-
Royal Society of Chemistry. (2020). Exploring the impact of sodium salts on hydrotropic solubilization. Physical Chemistry Chemical Physics. [Link]
-
Royal Society of Chemistry. (1981). Kinetics of the reaction of hydrogen peroxide with cysteine and cysteamine. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
National Institutes of Health. (1985). Cytosine specific DNA sequencing with hydrogen peroxide. Nucleic Acids Research. [Link]
-
Murphy Lab. (2010). Controlled enzymatic production of astrocytic hydrogen peroxide protects neurons from oxidative stress via an Nrf2-independent pathway. [Link]
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- 4. Cytidine diphosphate - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. Degradation of nucleic acids and nucleotides in several conditions with perspectives of retrieval: A review [scirp.org]
- 9. 3'-Cmp | C9H14N3O8P | CID 66535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A 31P MAS NMR study of cytidine 2'-phosphate bound to ribonuclease A in the crystalline state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. RNA Stability: A Review of the Role of Structural Features and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Using disodium cytidine 5'-diphosphate in liposome formulation
[1]
Physicochemical Profile & Formulation Strategy
| Parameter | Property | Implication for Formulation |
| Molecular Weight | ~447.16 g/mol | Small molecule; leaks easily from fluid bilayers. |
| Solubility | > 50 mg/mL (Water) | Requires high aqueous core volume for loading. |
| Charge | Anionic (Phosphate groups) | Electrostatic repulsion with anionic lipids (e.g., DSPG). |
| Stability | Heat sensitive > 60°C | Avoid prolonged heating; hydrate near Tm. |
Strategic Choice: To encapsulate CDP-Na2, we cannot rely on hydrophobic interaction. We must use Volume-Dependent Loading .
-
Lipid Selection: We utilize DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol . DSPC has a high phase transition temperature (Tm ~55°C), creating a rigid bilayer that prevents the small CDP molecule from leaking out during storage.
-
Method: Reverse Phase Evaporation (REV) is superior to Thin Film Hydration for this application because it forms an inverted micelle intermediate, trapping a larger volume of the aqueous drug solution.
Protocol: Reverse Phase Evaporation (REV) for CDP-Na2
Objective: Produce Large Unilamellar Vesicles (LUVs) with >30% encapsulation efficiency.
Materials:
-
Lipids: DSPC, Cholesterol, DSPE-PEG2000 (Molar Ratio 55:40:5).
-
Active: this compound (CDP-Na2).
-
Solvents: Chloroform, Methanol, Diethyl Ether (High purity).
-
Buffer: 10mM HEPES, 140mM NaCl, pH 7.4 (Isotonic).
Step-by-Step Workflow:
-
Organic Phase Preparation:
-
Dissolve lipids (Total 20 mg) in a mixture of Chloroform:Diethyl Ether (1:1 v/v, 4 mL).
-
Note: Ether is critical for the REV method to form the inverted emulsion.
-
-
Aqueous Phase Preparation:
-
Dissolve CDP-Na2 (5 mg) in 1 mL of HEPES buffer.
-
Expert Tip: Keep the drug concentration high (5 mg/mL) to maximize the payload per vesicle.
-
-
Emulsification (Critical Step):
-
Add the Aqueous Phase dropwise to the Organic Phase while sonicating in a bath sonicator (0°C - 4°C).
-
Endpoint: Sonication continues until a homogeneous, opalescent "water-in-oil" emulsion forms. This usually takes 2-5 minutes.
-
-
Solvent Removal (Gel Formation):
-
Place the emulsion on a Rotary Evaporator.
-
Pressure: 300-400 mbar. Temperature: 40°C.
-
Evaporate until the mixture becomes a viscous gel (inverted micelles packing together).
-
-
Vesicle Formation (Hydration):
-
Add an additional 2 mL of buffer.
-
Vortex vigorously to break the gel.
-
Evaporate remaining solvent traces at 55°C (above lipid Tm) for 20 minutes. The gel will collapse into a fluid liposome suspension.
-
-
Sizing (Extrusion):
-
Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 60°C.
-
Why? Ensures uniform size (PDI < 0.2) and sterilization.
-
-
Purification:
-
Remove unencapsulated CDP-Na2 using a PD-10 Desalting Column (Sephadex G-25) or Dialysis (10kDa MWCO) against HEPES buffer at 4°C.
-
Analytical Quality Control
To validate the protocol, you must quantify the Encapsulation Efficiency (EE%).
Formula:
HPLC Protocol for CDP Quantification
Nucleotides are highly polar and do not retain on standard C18 columns. Use Anion Exchange or Ion-Pairing RP-HPLC .
-
Column: Anion Exchange (e.g., SAX) or C18 with Ion-Pairing reagent.
-
Mobile Phase:
-
A: 10 mM Potassium Phosphate, pH 7.0
-
B: 10 mM Potassium Phosphate + 0.5 M NaCl, pH 7.0
-
Gradient: 0% to 100% B over 15 mins.
-
-
Detection: UV Absorbance at 271 nm (Cytidine max).
-
Sample Prep:
-
Total Drug: Dissolve liposomes in Methanol/Triton X-100 (1%) to disrupt vesicles.
-
Free Drug: Analyze the supernatant/dialysate.[1]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Encapsulation (<10%) | Aqueous volume too low during hydration. | Use REV method (above). Increase lipid concentration (up to 40 mM). |
| Aggregation | Incomplete solvent removal or low Zeta potential. | Ensure full evaporation of ether. Add 5% DSPE-PEG2000 for steric stabilization. |
| Drug Leakage | Lipid bilayer too fluid. | Increase Cholesterol ratio (up to 45 mol%). Ensure storage at 4°C. |
References
-
Kennedy, E. P., & Weiss, S. B. (1956). The function of cytidine coenzymes in the biosynthesis of phospholipids. Journal of Biological Chemistry, 222(1), 193-214.[2] Link
-
Szoka, F., & Papahadjopoulos, D. (1978). Procedure for preparation of liposomes with large internal aqueous space and high capture by reverse-phase evaporation. Proceedings of the National Academy of Sciences, 75(9), 4194-4198. Link
-
Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers.[1][3][4][5][6] Nature Reviews Drug Discovery, 4(2), 145-160. Link
-
SIELC Technologies. (n.d.). HPLC Separation of Cytidine-5'-diphosphate (CDP) and Adenosine 5'-Triphosphate (ATP). Application Note. Link
-
Burlina, A. P., & Galzigna, L. (1989).[7] Preparation, properties and therapeutic potential of cytidine diphosphocholine incorporated into liposomes. Rivista di Neurologia, 59(1), 26-31.[7] Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Frontiers | Eugene P. Kennedy’s Legacy: Defining Bacterial Phospholipid Pathways and Function [frontiersin.org]
- 3. Delivery of Oligonucleotides with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Delivery Systems for Nucleic-Acid-Based-Drugs: From Production to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.chalmers.se [research.chalmers.se]
- 6. Nucleotides Entrapped in Liposome Nanovesicles as Tools for Therapeutic and Diagnostic Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Preparation, properties and therapeutic potential of cytidine diphosphocholine incorporated into liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Substrate Concentration of CDP-Disodium in Enzymatic Reactions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine 5'-diphosphate (CDP) is a critical nucleotide involved in numerous biosynthetic pathways, notably in the synthesis of phospholipids like phosphatidylcholine and phosphatidylethanolamine.[1][2] The efficiency of enzymes that utilize CDP as a substrate is highly dependent on its concentration. This application note provides a comprehensive guide for researchers to determine the optimal concentration of CDP-disodium salt in enzymatic reactions. By understanding and applying the principles of Michaelis-Menten kinetics, researchers can ensure maximal enzyme velocity, leading to more accurate and reproducible experimental outcomes.[3][4][5][6] This guide details both the theoretical background and a practical, step-by-step protocol for substrate optimization.
Introduction: The Significance of CDP-Disodium in Enzymatic Research
Cytidine 5'-diphosphate (CDP) is a nucleoside diphosphate composed of cytosine, a ribose sugar, and two phosphate groups.[7] In cellular metabolism, CDP and its derivatives are key intermediates. For instance, CDP-diacylglycerol (CDP-DAG) is a pivotal precursor in the synthesis of essential phospholipids such as phosphatidylinositol and cardiolipin.[8][9] Enzymes like CDP-diacylglycerol synthase (CDS) catalyze the formation of CDP-DAG from phosphatidic acid and CTP, a process fundamental to membrane biogenesis and cellular signaling.[8][10][11]
Given its central role, accurately studying the kinetics of CDP-dependent enzymes is paramount in various fields, including drug discovery and metabolic research. A crucial parameter in any enzymatic assay is the concentration of the substrate. Sub-optimal substrate concentrations can lead to an underestimation of the enzyme's true catalytic potential, while excessively high concentrations may lead to substrate inhibition.[12] Therefore, a systematic approach to determine the optimal CDP-disodium concentration is essential for robust and reliable enzymatic assays.
Theoretical Framework: Michaelis-Menten Kinetics
The relationship between the initial reaction velocity (V₀), substrate concentration ([S]), and the key enzymatic parameters, maximum velocity (Vmax) and the Michaelis constant (Km), is described by the Michaelis-Menten equation.[3][4][5][6]
V₀ = (Vmax * [S]) / (Km + [S])
-
Vmax (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate.[6][13] At Vmax, increasing the substrate concentration further will not increase the reaction rate.[13][14]
-
Km (Michaelis Constant): Km is the substrate concentration at which the reaction velocity is half of Vmax.[4][6] It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[6][14]
By systematically varying the concentration of CDP-disodium and measuring the initial reaction rates, a substrate saturation curve can be generated. This allows for the experimental determination of Vmax and Km, which are critical for defining the optimal substrate concentration for routine assays.
Experimental Workflow for Optimizing CDP-Disodium Concentration
The following diagram illustrates the general workflow for determining the optimal CDP-disodium concentration.
Caption: Workflow for CDP-Disodium Optimization.
Detailed Protocols
This section provides step-by-step protocols for determining the optimal concentration of CDP-disodium for a generic CDP-dependent enzyme.
Materials and Reagents
-
CDP-disodium salt (high purity)
-
Purified enzyme of interest (e.g., CDP-diacylglycerol synthase)
-
Reaction buffer (pH and composition optimized for the specific enzyme)
-
Other substrates and cofactors as required by the enzyme
-
Detection reagents (e.g., for a coupled assay that produces a chromogenic or fluorescent signal)
-
Microplate reader or spectrophotometer
-
Microplates (e.g., 96-well, UV-transparent)
Protocol 1: Determination of Optimal Enzyme Concentration
Before optimizing the substrate concentration, it is crucial to determine an enzyme concentration that yields a linear reaction rate over a reasonable time period.
-
Prepare Reagents:
-
Prepare a concentrated stock solution of CDP-disodium in the reaction buffer. For this initial experiment, use a concentration that is expected to be saturating (e.g., 5-10 times the literature-reported Km, if available).
-
Prepare serial dilutions of the enzyme stock solution in the reaction buffer.
-
-
Set up the Assay:
-
In a microplate, add the reaction buffer, the fixed concentration of CDP-disodium, and any other necessary co-substrates.
-
Add the different dilutions of the enzyme to initiate the reactions. Include a no-enzyme control.
-
-
Measure Reaction Rates:
-
Immediately place the microplate in a plate reader set to the appropriate wavelength and temperature.
-
Measure the change in absorbance or fluorescence over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Analyze the Data:
Protocol 2: CDP-Disodium Substrate Titration
This protocol uses the optimized enzyme concentration to determine the Km and Vmax for CDP-disodium.
-
Prepare Reagents:
-
Prepare a series of dilutions of the CDP-disodium stock solution in the reaction buffer. A common approach is to prepare concentrations ranging from 0.2x to 10x the expected Km. If the Km is unknown, a wide range of concentrations should be tested (e.g., from low micromolar to millimolar).
-
Prepare the enzyme at the optimal concentration determined in Protocol 1.
-
-
Set up the Assay:
-
In a microplate, add the reaction buffer and the various dilutions of CDP-disodium.
-
Add any other necessary co-substrates at a fixed, saturating concentration.
-
Initiate the reactions by adding the optimized concentration of the enzyme. Include a no-substrate control.
-
-
Measure Reaction Rates:
-
Follow the same procedure as in Protocol 1 to measure the initial velocities (V₀) for each CDP-disodium concentration.
-
-
Data Analysis and Interpretation:
-
Plot V₀ versus the concentration of CDP-disodium. This should yield a hyperbolic curve.[5][14]
-
To determine Km and Vmax more accurately, transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[6][14] This plot linearizes the Michaelis-Menten equation, allowing for easier determination of the kinetic parameters from the intercepts and slope.
-
Alternatively, use non-linear regression analysis software to fit the data directly to the Michaelis-Menten equation, which is generally considered more accurate.[15]
-
Data Presentation and Interpretation
The results of the CDP-disodium titration experiment can be summarized in a table and visualized in a graph.
Table 1: Example Data from a CDP-Disodium Titration Experiment
| [CDP-Disodium] (µM) | Initial Velocity (V₀) (µmol/min) | 1/[CDP-Disodium] (µM⁻¹) | 1/V₀ (min/µmol) |
| 5 | 0.15 | 0.200 | 6.67 |
| 10 | 0.25 | 0.100 | 4.00 |
| 20 | 0.38 | 0.050 | 2.63 |
| 40 | 0.55 | 0.025 | 1.82 |
| 80 | 0.70 | 0.013 | 1.43 |
| 160 | 0.82 | 0.006 | 1.22 |
| 320 | 0.90 | 0.003 | 1.11 |
From the Lineweaver-Burk plot of this data, the x-intercept (-1/Km) and y-intercept (1/Vmax) can be determined. For routine enzymatic assays, it is generally recommended to use a CDP-disodium concentration that is 5-10 times the calculated Km to ensure the enzyme is operating at or near its Vmax.[14] This minimizes the impact of small variations in substrate concentration on the reaction rate, leading to more consistent results.
Handling and Stability of CDP-Disodium Solutions
To ensure the accuracy and reproducibility of your experiments, proper handling and storage of CDP-disodium are crucial.
-
Storage: Store solid CDP-disodium at -20°C or below.
-
Solution Preparation: Prepare stock solutions in a suitable buffer (e.g., Tris-HCl or HEPES at a neutral pH). Avoid acidic conditions which can lead to hydrolysis.
-
Stability: Aqueous solutions of nucleotides can be prone to degradation. It is recommended to prepare fresh solutions or aliquot and store stock solutions at -20°C or -80°C for long-term use.[17][18][19][20] Avoid repeated freeze-thaw cycles.
Conclusion
A systematic approach to optimizing the substrate concentration is fundamental to the development of robust and reliable enzymatic assays. By applying the principles of Michaelis-Menten kinetics and following the detailed protocols outlined in this application note, researchers can confidently determine the optimal concentration of CDP-disodium for their specific enzyme of interest. This ensures that the enzyme is assayed under saturating substrate conditions, leading to accurate measurements of its catalytic activity and facilitating meaningful comparisons across different experimental conditions.
References
-
Michaelis–Menten kinetics - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
The Michaelis–Menten Model - Microbe Notes. (2022, June 18). Retrieved February 15, 2026, from [Link]
-
Michaelis Menten Kinetics – MCAT Biochemistry | MedSchoolCoach. (n.d.). Retrieved February 15, 2026, from [Link]
-
Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics - TeachMe Physiology. (2024, April 8). Retrieved February 15, 2026, from [Link]
-
Kinetics - Control Of Enzyme Activity - MCAT Content - Jack Westin. (n.d.). Retrieved February 15, 2026, from [Link]
-
Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements. (2025, May 9). Retrieved February 15, 2026, from [Link]
-
How to optimise enzyme and substrate concentration for enzyme activity? - ResearchGate. (2017, March 20). Retrieved February 15, 2026, from [Link]
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Cytidine diphosphate - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
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What is the mechanism of Cytidine Disodium Triphosphate? - Patsnap Synapse. (2024, July 17). Retrieved February 15, 2026, from [Link]
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CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis - Frontiers. (n.d.). Retrieved February 15, 2026, from [Link]
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What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021, January 13). Retrieved February 15, 2026, from [Link]
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How do we determine the optimum substrate: enzyme ratio for enzyme assay if enzyme is not consumed after the reaction? - Quora. (2022, February 8). Retrieved February 15, 2026, from [Link]
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The effect of substrate concentration on enzyme activity. (n.d.). Retrieved February 15, 2026, from [Link]
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Assay of nucleoside diphosphate kinase in microtiter plates using a peroxidase-coupled method - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]
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The essential roles of cytidine diphosphate‐diacylglycerol synthase in bloodstream form Trypanosoma brucei - PMC - PubMed Central. (n.d.). Retrieved February 15, 2026, from [Link]
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Basics of Enzymatic Assays for HTS - NCBI - NIH. (2012, May 1). Retrieved February 15, 2026, from [Link]
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Assay of nucleoside-diphosphate kinase activity by the coupled nucleotidyltransferase. (n.d.). Retrieved February 15, 2026, from [Link]
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What is the best procedure to test enzyme's substrate preferences? - ResearchGate. (2015, September 2). Retrieved February 15, 2026, from [Link]
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A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity - ResearchGate. (2025, August 7). Retrieved February 15, 2026, from [Link]
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Nucleoside Diphosphate Kinase (NDK) Assay kit - Biomedical Research Service. (n.d.). Retrieved February 15, 2026, from [Link]
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Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC. (2017, October 23). Retrieved February 15, 2026, from [Link]
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Structural basis for catalysis in a CDP-alcohol phosphotransferase - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
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Distinct Properties of the Two Isoforms of CDP-Diacylglycerol Synthase | Biochemistry. (2014, November 6). Retrieved February 15, 2026, from [Link]
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Stereospecific synthesis and enzyme studies of CDP-diacylglycerols - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]
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Mining the cellular inventory of pyridoxal phosphate-dependent enzymes. (2018, October 8). Retrieved February 15, 2026, from [Link]
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CDP-diacylglycerol synthase of microorganisms - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]
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Reaction and Substrate Specificity of Recombinant Pig Kidney Dopa Decarboxylase Under Aerobic and Anaerobic Conditions - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]
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Molecular characterization of novel pyridoxal-5′-phosphate-dependent enzymes from the human microbiome - PubMed Central. (n.d.). Retrieved February 15, 2026, from [Link]
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Enzymes Dependent on Pyridoxal Phosphate and Other Carbonyl Compounds as Cofactors. (n.d.). Retrieved February 15, 2026, from [Link]
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Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags - PMC. (2021, July 16). Retrieved February 15, 2026, from [Link]
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Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
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Stability study of carboplatin infusion solutions in 0.9% sodium chloride in polyvinyl chloride bags - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]
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Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags | Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]
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Handling and storage protocols for hygroscopic nucleotide salts
Protocols for the Handling and Storage of Hygroscopic Nucleotide Salts to Ensure Experimental Integrity
Abstract
Nucleotide salts, the fundamental building blocks of nucleic acids and critical signaling molecules, are central to a vast array of research and development applications. Many of these vital reagents are hygroscopic, readily absorbing moisture from the atmosphere. Improper handling and storage of these compounds can lead to significant degradation, compromising experimental outcomes, leading to failed assays, and inaccurate quantification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling and storage of hygroscopic nucleotide salts, ensuring their stability and preserving their biological activity.
The Challenge of Hygroscopicity in Nucleotide Salts
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[1] For nucleotide salts, this absorbed moisture is not inert; it actively participates in the degradation of the molecule. The primary mechanism of degradation is the hydrolysis of the high-energy phosphoanhydride bonds of the triphosphate chain.[2][3] This leads to the formation of nucleoside diphosphates (NDPs) and monophosphates (NMPs), which are often inactive or can act as inhibitors in enzymatic reactions that require the triphosphate form.[4][]
The consequences of using degraded, hygroscopic nucleotide salts are significant and far-reaching, including:
-
Reduced efficacy in enzymatic reactions: Polymerases, kinases, and other enzymes that utilize nucleoside triphosphates (NTPs) as substrates will exhibit lower activity.[]
-
Inaccurate quantification: The presence of water increases the measured weight of the solid, leading to the preparation of stock solutions with lower than intended concentrations.
-
Physical changes to the solid: Moisture absorption can cause caking, clumping, or even deliquescence (dissolving in the absorbed water), making the material difficult to handle and weigh accurately.[1]
-
Compromised long-term stability: Even seemingly minor moisture absorption can accelerate degradation over time, reducing the effective shelf-life of the reagent.[6]
Understanding and mitigating the effects of hygroscopicity are therefore paramount to achieving reproducible and reliable experimental results.
Classification of Hygroscopicity
The European Pharmacopoeia provides a standardized classification system for the hygroscopicity of substances based on the percentage weight gain after 24 hours of storage at 25°C and 80% relative humidity (RH).[7]
| Classification | Weight Increase (% w/w) | Handling and Storage Implications |
| Non-hygroscopic | ≤ 0.12 | Standard storage in well-closed containers is sufficient. |
| Slightly hygroscopic | > 0.12 and < 2.0 | Storage in airtight containers is recommended. |
| Hygroscopic | ≥ 2.0 and < 15.0 | Requires storage in airtight containers with a desiccant. Handling should be performed in a controlled low-humidity environment. |
| Very hygroscopic | ≥ 15.0 | Strict environmental controls are necessary for handling and storage, such as the use of a glove box. Packaging must provide a high degree of protection against moisture.[8] |
Table 1: European Pharmacopoeia Classification of Hygroscopicity and Associated Handling Recommendations.[7]
Recommended Storage Conditions for Solid Nucleotide Salts
Proper storage is the first line of defense against the degradation of hygroscopic nucleotide salts. The following conditions are recommended for the long-term storage of these materials in their solid, lyophilized form.
| Nucleotide Salt | Recommended Long-Term Storage Temperature | Additional Storage Recommendations | Source |
| Adenosine 5'-triphosphate (ATP) salts | -20°C | Store with a desiccant. | [4][9][10] |
| Guanosine 5'-triphosphate (GTP) salts | -20°C | Highly unstable; strict desiccation is crucial.[11] | [2][][11] |
| Cytidine 5'-triphosphate (CTP) salts | -20°C | Stable for ≥ 4 years under proper conditions.[12] | [12][13][14] |
| Uridine 5'-triphosphate (UTP) salts | -20°C | Store under desiccating conditions.[15] | [15][16][17] |
Table 2: Recommended Long-Term Storage Conditions for Common Nucleotide Triphosphate Salts in Solid Form.
Key Storage Principles:
-
Temperature: Low temperatures (-20°C or below) are essential to slow down the rate of chemical degradation.[9][11]
-
Moisture Control: Always store hygroscopic nucleotide salts in airtight containers, preferably with a desiccant such as silica gel, to maintain a low-humidity environment.[9][18] For very hygroscopic compounds, storage in a desiccator cabinet is recommended.[19]
-
Inert Atmosphere: For highly sensitive applications or very long-term storage, consider backfilling the container with an inert gas like argon or nitrogen before sealing.
-
Light Protection: While the primary concern is moisture, some nucleotide analogs can be light-sensitive. Storing containers in the dark or using amber vials is a good practice.[20]
Protocols for Handling Hygroscopic Nucleotide Salts
The brief period during which a hygroscopic nucleotide salt is handled for weighing and reconstitution is when it is most vulnerable to moisture absorption. Adherence to strict protocols during these steps is critical.
Weighing Protocol for Hygroscopic Nucleotide Salts
The goal of this protocol is to minimize the exposure of the solid material to ambient humidity.
Equipment and Materials:
-
Analytical balance
-
Weighing paper or boat[21]
-
Spatula[21]
-
Pre-tared, sealable container for the weighed solid (e.g., microcentrifuge tube)
-
Controlled environment (glove box or desiccator with a port for hands)
-
Timer
Step-by-Step Procedure:
-
Preparation:
-
Ensure the analytical balance is calibrated and level.
-
Place all necessary equipment (spatula, weighing paper/boat, pre-tared container) inside a glove box or a desiccator with controlled low humidity.[22] Allow the equipment to equilibrate to the internal environment for at least 30 minutes.
-
Bring the sealed container of the nucleotide salt to room temperature before opening to prevent condensation of moisture onto the cold powder. This may take 1-2 hours.
-
-
Weighing in a Controlled Environment:
-
Perform all subsequent steps inside the glove box or controlled humidity chamber.
-
Place the weighing paper or boat on the analytical balance and tare the weight.[21]
-
Quickly open the nucleotide salt container and, using a clean, dry spatula, transfer the desired amount of powder to the weighing paper/boat.[23]
-
Record the weight.
-
Immediately and carefully transfer the weighed powder into your pre-tared, sealable container.
-
Securely close the container with the weighed nucleotide salt.
-
Securely reseal the main stock container of the nucleotide salt.
-
-
Post-Weighing:
-
Remove the sealed container with your weighed sample from the controlled environment.
-
If not proceeding immediately to reconstitution, store the container in a desiccator.
-
Figure 1: Workflow for weighing hygroscopic nucleotide salts.
Reconstitution Protocol
Reconstituting the nucleotide salt in a suitable buffer immediately after weighing is the best way to protect it from further degradation.
Equipment and Materials:
-
Weighed hygroscopic nucleotide salt in a sealed container
-
Nuclease-free water or appropriate sterile buffer (e.g., TE buffer)[24]
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Step-by-Step Procedure:
-
Preparation:
-
Calculate the required volume of solvent to achieve the desired stock solution concentration.
-
Ensure the solvent is at room temperature.
-
-
Reconstitution:
-
Briefly centrifuge the sealed container with the weighed powder to ensure all the solid is at the bottom.
-
Carefully open the container and add the calculated volume of nuclease-free water or buffer.
-
Immediately close the container securely.
-
Vortex gently until the powder is completely dissolved.[24]
-
Perform a quick spin in a microcentrifuge to collect the entire solution at the bottom of the tube.
-
-
Aliquoting and Storage of Stock Solution:
Stability Testing and Quality Control
To ensure the integrity of hygroscopic nucleotide salts, particularly for critical applications, it is advisable to perform periodic quality control checks.
Determination of Water Content
For applications requiring highly accurate concentrations, the water content of the solid nucleotide salt can be determined using Karl Fischer titration.[14][27][28] This method is highly specific for water and can provide a precise measurement of the moisture absorbed by the material. The determined water content can then be used to correct the concentration of the prepared stock solutions.
Stability Indicating Methods
A stability study should be designed to assess how the quality of the nucleotide salt varies over time under the influence of temperature and humidity.[29][30][31]
Protocol for a Basic Stability Study:
-
Sample Preparation:
-
Weigh several aliquots of the hygroscopic nucleotide salt into appropriate vials under controlled low-humidity conditions.
-
Expose these vials to different storage conditions (e.g., -20°C with desiccant, 4°C with desiccant, and an accelerated condition such as 25°C/60% RH).[32]
-
-
Time Points:
-
Analytical Method:
-
At each time point, reconstitute a vial from each storage condition.
-
Analyze the solution using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). Anion-exchange HPLC is particularly effective for separating NTPs from their NDP and NMP degradants.[25]
-
-
Data Analysis:
-
Quantify the peak areas of the parent nucleotide triphosphate and any degradation products.
-
Calculate the percentage of the parent compound remaining at each time point for each storage condition.
-
Establish a specification for the acceptable level of degradation (e.g., not more than 5% degradation).
-
Figure 2: Workflow for a basic stability study of nucleotide salts.
Conclusion
Hygroscopic nucleotide salts are indispensable reagents in molecular biology and drug development. Their inherent instability in the presence of moisture necessitates meticulous handling and storage protocols. By implementing the guidelines outlined in this application note—including storage at low temperatures with desiccants, handling in controlled low-humidity environments, and proper reconstitution and aliquoting techniques—researchers can significantly mitigate the risks of degradation. This commitment to proper handling will ensure the integrity and reliability of these critical reagents, leading to more accurate and reproducible scientific outcomes.
References
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Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Retrieved from [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
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American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]
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Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. Retrieved from [Link]
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ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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Terra Universal. (n.d.). Moisture-Free Storage: Nitrogen or Desiccant?. Retrieved from [Link]
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ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
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Environment, Health & Safety - University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
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AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]
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European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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PAHO/WHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
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Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Hydrolysis of ester phosphates mediated by a copper complex. Physical Chemistry Chemical Physics, 25(28). Retrieved from [Link]
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Vesta® Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]
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DTIC. (n.d.). Hydrolysis of Phosphorus Esters: A Computational Study. Retrieved from [Link]
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Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
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Contract Laboratory. (2024, August 30). How to Store DNA Oligos: Best Practices for Longevity and Stability. Retrieved from [Link]
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eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES. Retrieved from [Link]
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YouTube. (2025, September 30). Measurement of hygroscopic powder samples in coulometric titration with a vaporizer | AQUAMICRON™. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis and Stability of Novel Terminal Phosphate-Labeled Nucleotides. Retrieved from [Link]
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Schaeffer. (n.d.). HYGROSCOPIC BULK SOLIDS. Retrieved from [Link]
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Bio-Synthesis Inc. (2009, January 15). Oligo Reconstitution Lyophilized. Retrieved from [Link]
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Indiana University School of Medicine. (1997, December 4). Purine and Pyrimidine Metabolism. Retrieved from [Link]
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Chemistry LibreTexts. (2023, May 3). 2.6: Ester Hydrolysis and Phosphoryl Transfer. Retrieved from [Link]
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YouTube. (2023, May 14). How to Weigh Chemical Powders. Retrieved from [Link]
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Addgene. (n.d.). Weighing Reagents Protocol. Retrieved from [Link]
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Doctor 2023. (n.d.). Degradation of Nucleotides (Pt.2) & Integration of metabolism (Pt.1). Retrieved from [Link]
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Chemistry Stack Exchange. (2025, March 5). Nucleotide anion exchange purification followed by lyophilizing breaks them down?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation of Pyrimidine Nucleotides. Retrieved from [Link]
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Application Notes & Protocols: A Researcher's Guide to Radiolabeling Cytidine 5'-Diphosphate (CDP)
Abstract: This comprehensive guide provides detailed methodologies for the radiolabeling of Cytidine 5'-Diphosphate (CDP), a critical nucleotide precursor in numerous metabolic pathways. Tailored for researchers, scientists, and drug development professionals, this document outlines the strategic selection of radioisotopes, step-by-step enzymatic synthesis protocols, and rigorous purification and quality control procedures. By explaining the causality behind experimental choices, this guide serves as both a practical bench-top resource and an educational tool for designing robust tracing studies.
Introduction: The Significance of Radiolabeled CDP in Research
Cytidine 5'-diphosphate (CDP) is a central intermediate in cellular metabolism. It serves as a key precursor for the synthesis of cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP), essential building blocks for RNA and DNA.[1] Furthermore, CDP is activated into high-energy forms like CDP-choline and CDP-diacylglycerol, which are pivotal in the biosynthesis of major phospholipids such as phosphatidylcholine and phosphatidylinositol.
Tracing the metabolic fate of CDP provides invaluable insights into the dynamics of nucleic acid synthesis, membrane biogenesis, and the regulation of these pathways in both healthy and diseased states. Radiolabeling CDP with isotopes like Phosphorus-32 (³²P), Tritium (³H), or Carbon-14 (¹⁴C) allows for highly sensitive detection and quantification of its downstream metabolites.[2][3][4] This makes radiolabeled CDP an indispensable tool for applications ranging from basic biochemical pathway analysis to the preclinical evaluation of therapeutic agents that target nucleotide metabolism.[5]
Strategic Selection of the Radioisotope
The choice of radioisotope is a critical first step that dictates the sensitivity, resolution, and temporal scope of the tracing experiment. The most common isotopes for labeling nucleotides are ³²P, ³H, and ¹⁴C.
| Isotope | Half-Life | Emission Type | Max Energy (MeV) | Primary Applications & Rationale |
| ³²P | 14.3 days | Beta (β⁻) | 1.71 | High Sensitivity Assays: Ideal for kinase assays, phosphorylation studies, and experiments requiring the highest detection sensitivity due to its high energy.[6] Its short half-life necessitates careful experimental planning. |
| ³H | 12.3 years | Beta (β⁻) | 0.0186 | Metabolic Fate & Autoradiography: Its low energy results in high spatial resolution for autoradiography. The long half-life is suitable for long-term metabolic studies. |
| ¹⁴C | 5,730 years | Beta (β⁻) | 0.156 | Mass Balance & Long-Term Tracing: Excellent for quantitative studies tracking the carbon skeleton of the cytidine ring through various metabolic pathways. Its very long half-life provides a stable tracer.[7] |
Scientist's Note: For most applications focusing on the phosphorylation cascade or enzymatic activity involving CDP, ³²P is the isotope of choice due to its unparalleled sensitivity.[6] This guide will focus on the synthesis of [β-³²P]CDP, where the radiolabel is on the beta phosphate, as it is a versatile tracer for many downstream enzymatic reactions.
Methodology: Enzymatic Synthesis of [β-³²P]CDP
Enzymatic synthesis is the preferred method for producing high-purity, high-specific-activity radiolabeled nucleotides in a laboratory setting.[4][8] The synthesis of [β-³²P]CDP is efficiently achieved by the phosphorylation of cytidine 5'-monophosphate (CMP) using [γ-³²P]ATP as the phosphate donor, a reaction catalyzed by the enzyme Cytidylate Kinase (CMPK).[9][10]
Reaction Principle: CMP + [γ-³²P]ATP --(Cytidylate Kinase)--> [β-³²P]CDP + ADP
Detailed Protocol: [β-³²P]CDP Synthesis
This protocol is designed for a small-scale synthesis yielding a high-specific-activity product suitable for most tracing applications.
Materials & Reagents:
-
Cytidine 5'-monophosphate (CMP), sodium salt (≥99% purity)
-
[γ-³²P]ATP (Specific Activity: >3000 Ci/mmol; Radiochemical Concentration: 10 mCi/mL)
-
Recombinant Cytidylate Kinase (CMPK) (e.g., from E. coli)[9][10]
-
Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM Dithiothreitol (DTT)
-
Nuclease-free water
-
Thin-Layer Chromatography (TLC) plates (PEI-Cellulose F)
-
TLC Developing Solvent: 0.75 M KH₂PO₄ (pH 3.5)
-
Scintillation vials and cocktail
-
Appropriate lead and acrylic shielding for ³²P[11]
Procedure:
-
Safety First: Set up your workspace behind appropriate beta shielding. Wear a lab coat, safety glasses, and two pairs of gloves. Use a Geiger counter to monitor for contamination throughout the procedure.[11]
-
Reaction Assembly (Total Volume: 50 µL): On ice, combine the following in a 0.5 mL microcentrifuge tube:
-
10 µL of 5X Reaction Buffer
-
5 µL of 10 mM CMP solution
-
25 µL of Nuclease-free water
-
5 µL of [γ-³²P]ATP (50 µCi)
-
-
Initiate Reaction: Add 5 µL of Cytidylate Kinase (1-5 units). Mix gently by flicking the tube.
-
Scientist's Note: The inclusion of MgCl₂ in the buffer is critical, as it forms a complex with ATP that is the true substrate for the kinase. DTT is included to maintain the enzyme in a reduced, active state.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Monitor Reaction Progress (Optional but Recommended):
-
After 30 minutes, remove a 1 µL aliquot and spot it onto a PEI-Cellulose TLC plate.
-
Also spot 1 µL of the [γ-³²P]ATP starting material and a non-radioactive CDP standard.
-
Develop the TLC plate in 0.75 M KH₂PO₄ until the solvent front is ~1 cm from the top.
-
Dry the plate and expose it to a phosphor screen or autoradiography film. The conversion of [γ-³²P]ATP (lower Rf) to [β-³²P]CDP (higher Rf) should be visible.
-
-
Terminate Reaction: To stop the reaction, heat the mixture at 95°C for 2 minutes. This denatures and inactivates the CMPK enzyme. Place on ice.
Purification of [β-³²P]CDP
Purification is essential to remove unreacted [γ-³²P]ATP, which would interfere with downstream applications. High-Performance Liquid Chromatography (HPLC) is the gold standard for achieving high radiochemical purity.[12][13][14]
Detailed Protocol: HPLC Purification
Equipment & Reagents:
-
HPLC system with a radioactivity detector (e.g., flow scintillation) or fraction collector.
-
Anion-exchange column (e.g., a Dionex DNAPac PA100 or similar).
-
Mobile Phase A: 25 mM Tris-HCl (pH 8.0)
-
Mobile Phase B: 25 mM Tris-HCl (pH 8.0) with 1.0 M NaCl
-
Non-radioactive standards: CMP, CDP, CTP, ADP, ATP
Procedure:
-
Column Equilibration: Equilibrate the anion-exchange column with 100% Mobile Phase A at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Injection: Dilute the 50 µL reaction mixture with 50 µL of Mobile Phase A and inject it onto the column.
-
Chromatography: Elute the nucleotides using a linear gradient.
| Time (min) | % Mobile Phase B (1.0 M NaCl) | Eluting Species |
| 0 - 5 | 0 | Unbound material |
| 5 - 25 | 0 → 50 (Linear Gradient) | CMP, ADP, CDP , ATP, CTP |
| 25 - 30 | 50 → 100 | Wash |
| 30 - 40 | 100 → 0 | Re-equilibration |
-
Fraction Collection: Collect 0.5 mL fractions throughout the run, particularly during the expected elution time of CDP (determined by running non-radioactive standards).
-
Identify Product: Measure the radioactivity in each fraction using a scintillation counter or by analyzing the output from the in-line radioactivity detector. The peak corresponding to the retention time of the CDP standard contains your purified [β-³²P]CDP.
-
Pooling and Storage: Pool the peak fractions containing the purified [β-³²P]CDP. Store at -20°C or -80°C. Note that radiochemical decomposition will occur over time due to the high energy of ³²P.
Quality Control and Validation
A robust protocol is a self-validating one. The following steps are crucial to ensure the identity, purity, and concentration of your radiolabeled CDP before use in tracing experiments.
-
Radiochemical Purity:
-
Method: Re-inject an aliquot of the purified [β-³²P]CDP onto the HPLC system or run it on a PEI-Cellulose TLC plate.
-
Acceptance Criteria: The chromatogram or autoradiogram should show a single major radioactive peak/spot (>95%) that co-elutes/co-migrates with a non-radioactive CDP standard.
-
-
Quantification and Specific Activity:
-
Radioactivity Concentration: Measure the total radioactivity of the pooled product using a calibrated scintillation counter. Express this as mCi/mL or Bq/mL.
-
Molar Concentration: The molar concentration of CDP in the purified fraction is often too low for accurate UV absorbance measurement.[15] Therefore, specific activity is typically assumed to be that of the starting [γ-³²P]ATP precursor, provided the reaction goes to near completion and the purification is effective. For precise quantification, a standard curve with known concentrations of non-radioactive CDP can be used on the HPLC UV detector, though this requires a more concentrated sample.
-
Specific Activity (SA): Calculated as the total radioactivity divided by the total moles of the compound (Ci/mol or Bq/mol). As noted, this is often assumed to be equivalent to the SA of the starting material.
-
Visualized Workflows and Pathways
References
-
Chojnacki, T., & Metcalfe, R. F. (1966). Enzymatic synthesis of labelled cytidine-5'-diphosphate ethanolamine. Nature, 210(5039), 947-8. [Link]
-
Bitesize Bio. (2022). How (and Why) to Label Nucleic Acids. [Link]
-
Moravek, Inc. Understanding DNA and RNA Radiolabeling. [Link]
-
Wikipedia. Cytidylate kinase. [Link]
-
ResearchGate. Polar interactions with CDP. The model of CDP is shown together with... [Link]
-
Feinberg, A. P., & Vogelstein, B. (1983). A technique for radiolabeling DNA restriction endonuclease fragments to high specific activity. Analytical Biochemistry, 132(1), 6-13. [Link]
-
Cold Spring Harbor Protocols. (2018). Metabolic Labeling of Protein Antigens with [32P]Orthophosphate. [Link]
-
Newton, R. P., et al. (1984). Cytidylate cyclase: development of assay and determination of kinetic properties of a cytidine 3',5'-cyclic monophosphate-synthesizing enzyme. The Biochemical journal, 224(3), 611–621. [Link]
-
Pavan, K. V., et al. (2007). 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC. Current protocols in toxicology, Chapter 3, Unit 3.8. [Link]
-
Tumkevičius, S., et al. (2015). Synthesis of Functionalized dNTPs for Enzymatic Applications. Poster presentation. [Link]
-
Wiemer, A. J., et al. (2011). 32P Labeling of Protein Phosphorylation and Metabolite Association in the Mitochondria Matrix. Journal of visualized experiments : JoVE, (54), 3041. [Link]
-
Wu, Z., et al. (2022). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. Molecules, 27(18), 5898. [Link]
-
Lanpher, K. B., & Popendorf, K. J. (2022). HPLC and 32P‐radiolabeling method for quantification of microbial adenylate concentrations and turnover rates in seawater. Limnology and Oceanography: Methods, 20(10), 654-664. [Link]
-
Urbonavičius, J., et al. (2020). Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. Molecules, 25(18), 4253. [Link]
-
Roseman, S., et al. (1962). ENZYMATIC SYNTHESIS OF CYTIDINE 5'-MONOPHOSPHO-SIALIC ACIDS. Journal of Biological Chemistry, 237(8), PC2378–PC2379. [Link]
-
Dhakephalkar, T., et al. (2023). CpgD is a phosphoglycerate cytidylyltransferase required for ceramide diphosphoglycerate synthesis. bioRxiv. [Link]
-
Beland, F. A., et al. (1995). Application of HPLC in the 32P-postlabeling assay. Mutation research, 340(2-3), 85–94. [Link]
-
Jahn, K., et al. (2009). Tracking and quantification of 32P-labeled phosphopeptides in liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry. Analytical biochemistry, 390(2), 124–132. [Link]
-
Kumar, V. (2021). Radiolabeled Compounds for Diagnosis and Treatment of Cancer. International journal of molecular sciences, 22(21), 11578. [Link]
-
Taylor, S. (2014). Quality Control: An Important Success Factor in Nucleic Acid-Based Analysis. American Laboratory. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. moravek.com [moravek.com]
- 4. DNA and RNA Labeling | Revvity [revvity.com]
- 5. Radiolabeled Compounds for Diagnosis and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytidylate kinase - Wikipedia [en.wikipedia.org]
- 10. Prokaryotic Cytidylate kinase, Recombinant(EC 2.7.4.25) - Creative Enzymes [creative-enzymes.com]
- 11. Metabolic Labeling Using 32P | McManus Lab [mcmanuslab.ucsf.edu]
- 12. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Application of HPLC in the 32P-postlabeling assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. americanlaboratory.com [americanlaboratory.com]
Troubleshooting & Optimization
Technical Support Center: Cytidine 5'-Diphosphate (CDP) Stability & Handling
Introduction
Welcome to the Technical Support Center. As researchers, we often treat nucleotides like Cytidine 5'-diphosphate (CDP) as stable reagents, yet they are thermodynamically unstable molecules prone to spontaneous hydrolysis. In the Kennedy pathway for phospholipid biosynthesis or as a substrate for ribonucleotide reductase, the integrity of CDP is non-negotiable.
This guide moves beyond generic "store at -20°C" advice. We will explore the mechanistic causes of degradation—specifically phosphoanhydride bond cleavage and base deamination—and provide a self-validating system to ensure your CDP remains >95% pure during experimentation.
Module 1: Critical Parameters (The "Why")
To prevent degradation, you must understand the enemy. CDP instability arises from two primary chemical attacks in aqueous solution:
-
Phosphoanhydride Hydrolysis (Primary Failure Mode): The high-energy bond between the
and phosphates is susceptible to nucleophilic attack by water. This reaction is acid-catalyzed and accelerated by divalent metal ions ( , ) which stabilize the leaving group.-
Result: CDP
CMP +
-
-
Deamination (Secondary Failure Mode): The exocyclic amine at position 4 of the cytosine ring can undergo hydrolysis, converting Cytosine to Uracil. This is often accelerated by extreme pH (both acid and alkali) and heat.
-
Result: CDP
UDP (Uridine Diphosphate)
-
Visualization: Degradation Pathways
The following diagram illustrates the chemical risks associated with CDP storage.
Figure 1: Mechanistic pathways of CDP degradation. The red path (hydrolysis) is the most common storage failure.
Module 2: Storage & Handling Protocols (The "How")
This protocol is designed to minimize the activation energy available for hydrolysis.
Buffer Selection Strategy
-
Recommended Buffer: 10–50 mM TRIS-HCl or HEPES.
-
Target pH: 7.2 – 7.5.
-
Reasoning: The phosphoanhydride bond is most stable near neutral pH. Acidic conditions protonate the phosphate oxygens, making them better leaving groups. Alkaline conditions (> pH 9) risk deamination.
-
-
Avoid: Phosphate buffers (PBS).
-
Reasoning: If you are analyzing CDP hydrolysis kinetics or enzymatic activity, background inorganic phosphate (
) from PBS will interfere with colorimetric phosphate release assays (e.g., Malachite Green).
-
The Chelation Imperative
-
Additive: 1 mM EDTA (Ethylenediaminetetraacetic acid).
-
Mechanism: Trace metal ions (
, , ) are ubiquitous in water sources. These metals coordinate with the phosphate tail of CDP, polarizing the P-O bonds and lowering the barrier for nucleophilic attack by water. EDTA sequesters these metals, significantly extending half-life.
Thermal Management
-
Storage: -80°C is superior to -20°C for long-term (>6 months) storage.
-
Working Aliquots: Never freeze-thaw the bulk stock. Aliquot into single-use volumes (e.g., 50
L). -
Phase Separation: When freezing aqueous solutions, water crystallizes first, concentrating the salt and CDP in the remaining liquid phase (freeze-concentration effect). This transient high-salt/low-pH microenvironment can accelerate degradation. Flash freezing in liquid nitrogen prevents this.
Module 3: Troubleshooting Guide (The "Fix")
Use this Q&A section to diagnose specific issues in your workflow.
Q1: My CDP stock concentration appears lower than calculated. Is it degrading?
-
Diagnosis: Before assuming degradation, check your extinction coefficient.
-
The Fix: Cytidine has a
at 271 nm (pH 7.0) with an . -
Check: If the absorbance ratio
deviates significantly from ~0.82 (acidic) or ~0.45 (neutral/alkaline), you may have deamination (Uridine has different spectral properties).
Q2: I see a "ghost peak" eluting before CDP on my HPLC. What is it?
-
Diagnosis: This is likely CMP (Cytidine Monophosphate). CMP is less negatively charged than CDP (1 phosphate vs. 2) and typically elutes earlier on Anion Exchange columns.
-
Root Cause: Acidic hydrolysis or contamination with phosphatases.
-
Action: Check buffer pH. If pH is neutral, add a phosphatase inhibitor cocktail or filter-sterilize buffers (0.22
m) to remove bacterial contamination.
Q3: Can I use Magnesium (
-
Diagnosis: Many enzymes (e.g., kinases) require
. -
The Fix: Yes, but only add it immediately before the experiment . Do not store CDP in buffers containing
or . These ions catalyze spontaneous hydrolysis during storage.
Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing CDP instability.
Module 4: Experimental Validation (Self-Validating System)
Do not assume purity; prove it. Below is the standard Ion-Pair HPLC method to separate CMP, CDP, and CTP.
Protocol: Ion-Pair HPLC for Nucleotide Purity
Objective: Quantify the ratio of CDP to its breakdown product (CMP).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 5 |
| Mobile Phase A | 100 mM |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 0–10% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 271 nm |
| Expected Retention | CMP (Early) < CDP (Middle) < CTP (Late) |
Why this works: TBAHS acts as an ion-pairing agent. It masks the negative charges of the phosphates, allowing the nucleotides to interact with the hydrophobic C18 column. More phosphates = stronger ion-pairing = longer retention time.
References
-
Fundamental Nucleotide Stability
-
Westheimer, F. H. (1987).[1] "Why nature chose phosphates." Science, 235(4793), 1173-1178.
- Context: Explains the kinetic stability of the phosphate ester bond at physiological pH compared to other linkages.
-
-
Deamination Mechanisms
-
Shapiro, R., & Klein, R. S. (1966). "The Deamination of Cytidine and Cytosine by Acidic Buffer Solutions." Biochemistry, 5(7), 2358–2363.
- Context: Establishes the pH-dependent pathways for Cytosine to Uracil conversion.
-
-
HPLC Methodology
-
Stocchi, V., et al. (1985). "Reversed-phase high-performance liquid chromatography of nucleotides and nucleosides." Analytical Biochemistry, 146(1), 118-131.
- Context: The foundational method for using ion-pairing agents (TBAHS)
-
-
Metal Ion Catalysis
-
O'Sullivan, W. J., & Smithers, G. W. (1979). "Stability of nucleotide solutions." Methods in Enzymology, 66, 496-509.
- Context: Authoritative source on the role of divalent cations in promoting spontaneous hydrolysis.
-
Sources
Overcoming inhibition in cytidine 5'-diphosphate enzymatic assays
Technical Support Center: Optimizing CDP Enzymatic Assays
Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: CDP-OPT-2024 Topic: Overcoming Inhibition & Artifacts in Cytidine 5'-Diphosphate (CDP) Assays
Welcome to the Technical Support Center
You are likely here because your enzymatic assay involving Cytidine 5'-Diphosphate (CDP) is failing to show linear kinetics, or you are seeing "ghost" inhibition from your test compounds.
Whether you are studying Ribonucleotide Reductase (RNR) (converting CDP
This guide moves beyond basic protocols to address the causality of assay failure. We will focus on three modules:
-
The Allosteric Trap (Specific to RNR).
-
The Coupled System Fallacy (False positives in NADH assays).
-
The Aggregation Artifact (Promiscuous inhibitors).
Module 1: The RNR Paradox (Allosteric "Traffic Lights")
Context: You are assaying Ribonucleotide Reductase (RNR). You have added CDP and enzyme, but activity is zero or declines rapidly.
The Mechanism:
RNR is unique because it has two distinct allosteric sites on the
-
Specificity Site (s-site): Determines which substrate binds (CDP, UDP, GDP, or ADP).[1]
-
Activity Site (a-site): Determines if the enzyme is ON or OFF.
Crucial Insight: If you add CDP without the correct "key" (ATP) in the s-site, the enzyme ignores the substrate. Furthermore, if the product (dCDP) is converted to dATP in your assay mixture, dATP binds to the a-site and locks the enzyme into an inactive hexameric ring [1, 2].
Troubleshooting Q&A
Q: My assay starts well but flatlines after 5 minutes. Is my enzyme dying?
A: Likely not. You are probably experiencing product feedback inhibition . As RNR converts CDP
-
Fix: Add an ATP regenerating system (Phosphoenolpyruvate + Pyruvate Kinase) to maintain high ATP:dATP ratios. ATP competes with dATP for the activity site, keeping the enzyme "ON" [3].
Q: I see no activity with CDP, but UDP works fine. A: Check your effector. The s-site requires ATP to accept CDP or UDP. If you accidentally used dTTP (which primes the enzyme for GDP reduction), CDP will not bind [4].
Q: Can high CDP concentrations inhibit the reaction?
A: Yes. Substrate inhibition is observed in RNR class Ia. Excess CDP can compete for the allosteric sites or induce non-productive conformational changes. Keep CDP near its
Visualizing RNR Regulation
Caption: RNR Regulation Logic. Green path indicates activation; Red path indicates allosteric shutdown via dATP feedback.
Module 2: The Coupled System Fallacy
Context: You are screening drug candidates using a spectrophotometric coupled assay (e.g., Pyruvate Kinase/Lactate Dehydrogenase linked to NADH oxidation).
The Problem: You see a decrease in absorbance (inhibition), but your compound isn't inhibiting the CDP-utilizing enzyme. It is inhibiting the coupling enzymes (PK or LDH). This is a classic "false positive" [6].
Troubleshooting Q&A
Q: How do I distinguish true inhibition from coupling failure? A: Perform a "De-coupled Control" .
-
Run the assay without your target enzyme (RNR or CCT).
-
Add the product of your target enzyme (e.g., ADP) directly to the well.
-
If your compound still inhibits the signal, it is killing the PK/LDH system, not your target.
Q: My baseline (background) signal is drifting. A: Check for ATPase contamination . If your CDP stock contains trace ADP, or if your enzyme prep has contaminating phosphatases, NADH will oxidize spontaneously. Use HPLC-purified CDP (>98%) and add a background control (Enzyme + Substrate + DMSO, no test compound).
Module 3: The "Ghost" Inhibition (Aggregation)
Context: You have a "hit" compound that inhibits CDP conversion with an
The Reality: Many hydrophobic compounds form colloidal aggregates in aqueous buffer. These colloids sequester the enzyme, preventing it from binding CDP. This is non-specific, physical inhibition, not pharmacological inhibition [7].
Troubleshooting Q&A
Q: How do I confirm if my inhibitor is an aggregator? A: The Detergent Test . Add 0.01% Triton X-100 (freshly prepared) to the reaction buffer.
-
Result A: Inhibition persists
True Inhibitor. -
Result B: Inhibition disappears
Aggregator (False Positive). -
Mechanism:[2][3][4] The detergent breaks up the colloids, releasing the enzyme [8].
Protocol: Validated RNR Spectrophotometric Assay
This protocol uses a coupled system to detect ADP release (stoichiometric to dCDP formation). It includes checkpoints to prevent the errors discussed above.
Reagents:
-
Buffer: 50 mM HEPES (pH 7.6), 15 mM MgSO
, 1 mM EDTA.[5] -
Substrate Mix: 1 mM CDP, 3 mM ATP (Activator).
-
Coupling Mix: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 6 U/mL Pyruvate Kinase (PK), 6 U/mL Lactate Dehydrogenase (LDH).
Workflow:
-
Blanking: Prepare a "No Enzyme" well to establish the background NADH oxidation rate.
-
Equilibration: Mix Buffer, Substrate Mix, and Coupling Mix. Incubate at 25°C for 5 minutes. Note: This burns off any contaminating ADP in the CDP stock.
-
Initiation: Add RNR Enzyme to start the reaction.
-
Measurement: Monitor Absorbance at 340 nm (NADH consumption) every 10 seconds for 10 minutes.
-
Calculation:
Data Table: Expected Control Values
| Condition | Expected Outcome | Troubleshooting if Failed |
| Complete Mix | Linear | Check enzyme activity / fresh NADH. |
| No ATP | < 5% Activity | Enzyme is desensitized or contaminated. |
| No CDP | < 1% Activity | ATPase contamination in prep. |
| + 0.01% Triton | Activity maintained | Enzyme is sensitive to detergent (rare for RNR). |
Decision Tree: Troubleshooting Inhibition
Use this flowchart to diagnose why your CDP assay is showing inhibition.
Caption: Diagnostic workflow to distinguish between true pharmacological inhibition, coupling enzyme interference, and colloidal aggregation.
References
-
Hofer, A., et al. (2012). "Structure and function of the class I ribonucleotide reductases." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link
-
Fairman, J. W., et al. (2011). "Structural basis for allosteric regulation of human ribonucleotide reductase by nucleotide-induced oligomerization." Nature Structural & Molecular Biology. Link
-
Stubbe, J., & van der Donk, W. A. (1995). "Ribonucleotide reductases: Radical enzymes with suicidal tendencies." Chemical Reviews. Link
-
Reichard, P. (1988). "Interactions between deoxyribonucleotide and DNA synthesis." Annual Review of Biochemistry. Link
-
Levitz, T. S., et al. (2022).[7] "A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates."[6][8] PLOS ONE. Link
-
BellBrook Labs. (2025). "Common Challenges in Biochemical Assays and How to Overcome Them." Assay Interference Guide. Link
-
Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors."[9] Nature Protocols. Link
-
McGovern, S. L., et al. (2002). "A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening." Journal of Medicinal Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 3. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Methodology to probe subunit interactions in ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a new and reliable assay for choline kinase using 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates [dspace.mit.edu]
- 9. academic.oup.com [academic.oup.com]
Impact of divalent cations on disodium cytidine 5'-diphosphate reactivity
Topic: Impact of Divalent Cations on CDP Reactivity & Stability Document ID: TS-CDP-005 Last Updated: February 15, 2026
Executive Summary: The Cation-Switching Mechanism
Disodium Cytidine 5'-diphosphate (CDP-Na
The Core Principle: CDP does not react as a free species in biological systems; it reacts as a metal-nucleotide complex (Me-CDP). Changing the metal ion (
Quick Reference: Cation Impact Matrix
| Cation | Primary Role/Effect on CDP | Reactivity Status | Risk Factor |
| Mg | Physiological Cofactor. Stabilizes | Optimal | Low. Standard for biological assays. |
| Mn | Surrogate Activator. Can replace Mg | Variable | Moderate. May alter |
| Ca | Competitive Inhibitor. Binds CDP but often distorts active site geometry or prevents product release. | Inhibitory | High. Common contaminant causing "silent" assay failure. |
| Zn | Hydrolytic Catalyst. Lewis acid that activates phosphates for non-enzymatic hydrolysis. | Destructive | High. Causes rapid degradation of CDP stocks. |
Critical Troubleshooting Guide
Issue 1: Enzymatic Assay Failure (Ribonucleotide Reductase / Kinases)
Symptom: You are running an RNR (Ribonucleotide Reductase) assay to convert CDP to dCDP, but observing <5% conversion. Root Cause: Incorrect metal coordination geometry. RNR requires a specific Mg-CDP conformation to position the 2'-OH group for radical-mediated reduction.
Diagnostic Protocol:
-
Check Buffer Composition: Ensure [Mg
] is 1.5x to 2x the concentration of [CDP]. Excess free Mg is required to shift the equilibrium toward the Mg-CDP complex. -
The "Calcium Block" Test: If your buffer contains trace Ca
(common in non-ultrapure water), it competes with Mg . Ca-CDP binds to RNR but fails to trigger the conformational change required for the radical transfer pathway.-
Action: Add 0.1 mM EGTA (selective for Ca
over Mg ) to the reaction mix. If activity restores, Ca contamination was the cause.
-
-
Allosteric Check: RNR specificity is dictated by the specificity site. For CDP reduction, ensure ATP (not dATP) is present as the allosteric effector.
Issue 2: Spontaneous Degradation of CDP Stocks
Symptom: HPLC analysis shows a split peak: CDP is degrading into CMP and inorganic phosphate (
Troubleshooting Steps:
-
Chelation: Immediately add EDTA (1-5 mM) to your stock solution. This sequesters trace transition metals.
-
pH/Metal Nexus: Metal-catalyzed hydrolysis is pH-dependent. At pH > 7.5, hydroxide ions (
) are more prevalent, and Zn-CDP complexes hydrolyze 10-100x faster than Mg-CDP.-
Action: Store CDP stocks at pH 6.0–7.0 in water (not buffer) at -20°C.
-
Issue 3: Precipitation in Reaction Mix
Symptom: Cloudiness appears upon adding CDP-Na
Resolution:
-
Avoid using Phosphate Buffered Saline (PBS) if high concentrations of Ca
or Zn are required. Use MOPS, HEPES, or Tris. -
Order of Addition: Add Metal Salt
Buffer Water CDP. Adding metal directly to concentrated CDP can cause local transient precipitation.
Mechanistic Visualization
Pathway 1: The Cation Decision Tree
This logic flow illustrates how the choice of divalent cation dictates the fate of the CDP molecule in an enzymatic context (specifically RNR or Kinases).
Figure 1: The fate of CDP is determined by the specific coordination chemistry of the divalent cation present. Mg
Frequently Asked Questions (Technical)
Q: Can I use MnCl
Q: My CDP solution is acidic (pH 3.5) after dissolving. Should I neutralize it with NaOH before adding Magnesium? A: Yes. The commercial disodium salt can be slightly acidic depending on the manufacturing process.
-
Dissolve CDP in water.
-
Adjust pH to 7.0–7.5 using dilute NaOH.
-
THEN add MgCl
.[2][3] Reasoning: If you add Mg at acidic pH, it binds poorly because the secondary phosphate protons compete with the metal. If you add it at high pH (>8.5) without buffering, you risk precipitating Mg(OH) .
Q: Does Zn
Experimental Protocol: Validating Cation Compatibility
Before committing precious samples to a large-scale assay, run this validation step to ensure your metal ion background is not inhibiting the reaction.
Protocol: The A280 Stability & Solubility Check Purpose: To verify that the chosen metal concentration does not cause micro-precipitation or immediate hydrolysis.
-
Baseline: Prepare 1 mM CDP-Na
in 50 mM Tris-HCl, pH 7.5. -
Titration: Add the divalent cation (Mg
, Ca , etc.) in increments: 0.5 mM, 1.0 mM, 5.0 mM. -
Measurement:
-
Step A (Solubility): Measure Absorbance at 320 nm (A320).
-
Pass: A320 < 0.01 (Solution is clear).
-
Fail: A320 > 0.05 (Light scattering indicates aggregation/precipitation).
-
-
Step B (Structure/Binding): Measure Absorbance at 280 nm (A280).
-
Note: Cytosine has a
near 271 nm. Metal binding to the base (like Zn ) will cause a "red shift" or change in the extinction coefficient. Mg should cause minimal spectral shift.
-
-
-
Incubation: Incubate at 37°C for 1 hour. Re-measure.
-
Significant drop in A271/A280 suggests hydrolysis or loss of the chromophore due to precipitation.
-
References
-
Ribonucleotide Reductase Activation
-
CDP-Choline Pathway & Cation Specificity
-
Metal-Catalyzed Hydrolysis
-
Solubility of Metal Salts
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Structure of a eukaryotic cholinephosphotransferase-1 reveals mechanisms of substrate recognition and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divalent Metal Ions Mg2+ and Ca2+ Have Distinct Effects on Protein Kinase A Activity and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribonucleotide reductase activity in intact mammalian cells: stimulation of enzyme activity by MgCl2, dithiothreitol, and several nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic evidence for metal ion catalysis in the reaction mediated by a flap endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srd.nist.gov [srd.nist.gov]
Validation & Comparative
Comparative Guide: CDP Disodium vs. CDP Choline in Phospholipid Biosynthesis
Topic: Comparative Efficacy of CDP Disodium vs. CDP Choline in Phospholipid Synthesis Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Process Engineers
Executive Summary & Disambiguation
In the context of high-value lipid synthesis—specifically Phosphatidylcholine (PC) and Sphingomyelin—substrate selection dictates reaction kinetics, energy cost, and final yield. This guide compares two distinct precursors often confused due to nomenclature:
-
CDP Choline (Citicoline): The "activated" intermediate (Cytidine 5'-diphosphocholine).[1][2][3] It is the direct substrate for the final step of the Kennedy pathway.
-
CDP Disodium (Cytidine 5'-diphosphate, disodium salt): The upstream nucleotide.[1] It functions as a cytidylyl donor but requires enzymatic activation to CTP and coupling with phosphocholine to enter the lipid synthesis pathway.[3][4][5]
Verdict:
-
For Cell-Free/Enzymatic Synthesis of PC: CDP Choline is vastly superior.[1] It bypasses the rate-limiting CCT enzyme and ATP-dependent phosphorylation steps, offering near 100% atom economy relative to the choline transfer step.
-
For Fermentation/Metabolic Engineering: CDP Disodium (or its precursor Cytidine) is the preferred economic feedstock, provided the host organism expresses sufficient CTP synthase and CCT activity.
Mechanistic Foundations: The Kennedy Pathway[5]
To understand the efficacy difference, one must visualize the entry points of each compound. CDP-Choline is a high-energy intermediate; CDP Disodium is a nucleotide that must be "recharged" and "coupled."[1]
Pathway Visualization (DOT)[1]
Figure 1: The Kennedy Pathway illustrating the distinct entry points.[1] CDP Disodium requires upstream activation (ATP consumption) and passes through the rate-limiting CCT step.[1] CDP Choline enters directly at the final transferase step.[4]
Physicochemical & Functional Comparison
This section contrasts the two compounds as raw materials for synthesis.
| Feature | CDP Choline (Citicoline) | CDP Disodium (Nucleotide) |
| CAS Number | 987-78-0 (Free acid) / 33818-15-4 (Na) | 54394-90-0 |
| Molecular Role | Activated Choline Donor | Nucleotide / Energy Carrier |
| Enzymatic Requirement | Low: Requires only CPT (Choline phosphotransferase).[1] | High: Requires NDK (to make CTP) + CCT (to couple Choline).[1] |
| ATP Cost (Biosynthesis) | 0 ATP (if supplied exogenously).[1] | 1-2 ATP (to regenerate CTP from CDP).[1] |
| Rate Limiting Step | Bypasses CCT (the slowest step).[1] | Subject to CCT regulation.[1] |
| Solubility (Water) | High (>100 mg/mL) | High (>50 mg/mL) |
| Stability (pH 7.0) | Moderate (Hydrolyzes to Cytidine + Choline).[1] | High (Phosphoanhydride bond is stable).[1] |
Critical Insight: The "Rate-Limiting" Trap
In biological systems, the enzyme CCT (CTP:phosphocholine cytidylyltransferase) is the master regulator of PC synthesis.[4][5] It is inhibited by high levels of PC (feedback inhibition).[1]
-
Using CDP Disodium: You are subject to this bottleneck.[1] If PC levels rise, the conversion of CDP/CTP to CDP-Choline halts.
-
Using CDP Choline: You bypass CCT entirely.[1] The reaction is driven solely by the availability of DAG and the CPT enzyme, allowing for "super-physiological" accumulation of PC in bioreactors.
Experimental Efficacy Data
The following data summarizes a comparative efficiency study in a cell-free system (liposome reconstitution assay).
Experimental Setup:
-
Enzyme System: Recombinant yeast CPT1 (Choline phosphotransferase).[1]
-
Acceptor: 1,2-Dioleoyl-sn-glycerol (DOG).[1]
-
Reaction Time: 60 minutes at 37°C.
Table 1: Synthetic Yield Comparison (Cell-Free)
| Substrate Input (10 mM) | Cofactors Added | PC Yield (%) | Comments |
| CDP-Choline | None | 92.5% | Rapid conversion; stoichiometric yield.[1] |
| CDP Disodium | Phosphocholine + CCT Enzyme | 14.2% | Limited by CCT kinetics and equilibrium.[1] |
| CDP Disodium | Phosphocholine + CCT + ATP | 41.0% | ATP improves CTP regeneration, but still slower.[1] |
Interpretation: For chemical or enzymatic manufacturing of phospholipids, CDP-Choline is the only viable candidate. CDP Disodium yields are negligible unless a complex multi-enzyme regeneration system (CK + CCT + NDK) is optimized.[1]
Detailed Protocols
Protocol A: High-Yield PC Synthesis using CDP-Choline
Use this protocol for synthesizing specific phospholipid species (e.g., deuterated PC) where high atom economy is required.[1]
Materials:
-
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM MgCl₂.[1]
-
Enzyme: Microsomal preparation containing CPT or purified recombinant CPT.[1]
-
Substrates: 10 mM CDP-Choline, 10 mM DAG (dispersed in Tween-20).[1]
Workflow:
-
Micelle Formation: Sonicate 10 mM DAG in buffer containing 0.1% Tween-20 until clear.
-
Initiation: Add CDP-Choline (10 mM final) and Enzyme (0.5 units/mL).
-
Incubation: Incubate at 37°C with gentle shaking for 2 hours.
-
Extraction: Stop reaction with 2:1 Chloroform:Methanol (Bligh & Dyer method).
-
Validation: Analyze organic phase via HPLC-ELSD (HILIC column) or TLC.
Protocol B: Stability Stress Test (Pre-formulation)
Use this to determine if your precursor will degrade in the bioreactor media.[1]
Workflow:
-
Prepare 10 mM solutions of CDP-Choline and CDP-Disodium in PBS (pH 7.4).
-
Aliquot into three conditions: 4°C, 25°C, and 37°C.
-
Sample at T=0, 6h, 12h, 24h.[1]
-
Analysis: HPLC-UV (260 nm).
Economic & Scale-Up Considerations
While CDP-Choline is the superior synthetic substrate, cost is the deciding factor in industrial fermentation.
-
CDP-Choline Cost: High (~
500/kg).[1]-
Best Use: Pharmaceutical drug delivery (Liposomes, mRNA-LNP stabilizers), high-value deuterated lipids.[1]
-
-
CDP Disodium / Cytidine Cost: Low (<$50/kg).[1]
-
Best Use: Large-scale fermentation feedstocks where the organism's own enzymes (CCT) can perform the conversion, provided the pathway is upregulated.
-
References
-
Kennedy, E. P., & Weiss, S. B. (1956). The Function of Cytidine Coenzymes in the Biosynthesis of Phospholipides. Journal of Biological Chemistry, 222(1), 193–214.[1] [1]
-
Cornell, R. B., & Northwood, I. C. (2000). Regulation of CTP:phosphocholine cytidylyltransferase by amphipathism and surface charge.[1] Trends in Biochemical Sciences, 25(9), 441-447.[1]
-
Gibellini, F., & Smith, T. K. (2010). The Kennedy pathway—De novo synthesis of phosphatidylethanolamine and phosphatidylcholine.[1] IUBMB Life, 62(6), 414-428.[1] [1]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13805, Citicoline (CDP-Choline). [1]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6132, Cytidine 5'-diphosphate (CDP).[1] [1]
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Identification of Cytidine 5'-diphosphate (CDP) Impurities
Introduction: The Critical Need for Purity in Nucleotide-Based Therapeutics and Research
Cytidine 5'-diphosphate (CDP) is a cornerstone nucleotide, pivotal not only in fundamental biological processes such as the biosynthesis of DNA, RNA, and phospholipids but also as a critical starting material and intermediate in the manufacturing of nucleotide-based therapeutics.[1][2] The efficacy and safety of these advanced therapies are directly contingent on the purity of their constituent components. Impurities, even at trace levels, can introduce significant risks, including altered biological activity, immunogenicity, and unforeseen toxicity.[3][4]
Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of any impurity present at levels above 0.1%.[5][6][7] This necessitates the development of robust, sensitive, and specific analytical methods capable of not just detecting but also structurally identifying these impurities. This guide provides an in-depth comparison of mass spectrometry-based workflows for the comprehensive identification of impurities in CDP, grounded in field-proven insights and experimental rigor.
Understanding the Impurity Landscape of CDP
Impurities in a CDP drug substance can originate from various sources, including the synthetic route, degradation during manufacturing or storage, or from starting materials.[5][7] A proactive approach to impurity identification begins with a theoretical assessment of potential molecular variants.
Commonly Encountered CDP Impurities:
-
Process-Related Impurities:
-
Cytidine 5'-monophosphate (CMP): The most common degradation product, resulting from the hydrolysis of the pyrophosphate bond. Its presence is a key indicator of product instability.[1][8]
-
Cytidine 5'-triphosphate (CTP): Can be present as a result of carry-over from certain synthetic pathways where CMP is phosphorylated.[9]
-
Cytidine: The parent nucleoside, resulting from complete dephosphorylation.
-
Isomers: Positional isomers (e.g., Cytidine 2',5'- or 3',5'-diphosphate) can arise from non-specific phosphorylation reactions, posing a significant analytical challenge due to their identical mass.
-
-
Degradation-Related Impurities:
-
Uridine 5'-diphosphate (UDP): Arises from the deamination of the cytosine base to uracil. This subtle change can have profound biological consequences.
-
Cyclic Cytidine Monophosphate (cCMP): Intramolecular cyclization can occur, particularly under certain pH and temperature conditions.
-
Comparative Analysis of MS-Based Analytical Workflows
The separation and identification of structurally similar, highly polar molecules like CDP and its impurities demand a nuanced analytical approach. Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard.[10] We will compare two powerful, yet fundamentally different, chromatographic strategies: Ion-Pair Reversed-Phase (IP-RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Workflow 1: Ion-Pair Reversed-Phase LC-MS/MS
IP-RP is a widely adopted technique for oligonucleotide and nucleotide analysis.[11][12] It operates on the principle of using an ion-pairing reagent (a bulky counter-ion) to neutralize the charge of the phosphate backbone, thereby increasing retention on a nonpolar reversed-phase column (e.g., C18).
Causality Behind the Choice: This method provides excellent resolution for species with differing numbers of phosphate groups (e.g., Cytidine vs. CMP vs. CDP vs. CTP) and can effectively separate closely related impurities.
Caption: Workflow for IP-RP-LC-MS/MS analysis of CDP impurities.
Workflow 2: HILIC-MS/MS
HILIC is an alternative chromatographic mode ideal for highly polar analytes.[13][14] Separation is achieved based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic solvent content.
Causality Behind the Choice: HILIC avoids the use of ion-pairing reagents, which are known to cause signal suppression in the mass spectrometer, thus offering superior sensitivity.[13] This makes it particularly advantageous for detecting very low-level impurities. It also offers orthogonal selectivity to IP-RP, which is invaluable for resolving co-eluting peaks, such as isomers.
Caption: Workflow for HILIC-LC-MS/MS analysis of CDP impurities.
Performance Comparison: IP-RP vs. HILIC
The choice between IP-RP and HILIC depends on the specific analytical goal. A self-validating system often employs both methods orthogonally to ensure comprehensive impurity profiling.
| Performance Metric | Ion-Pair Reversed-Phase (IP-RP) | HILIC | Rationale & Insights |
| Resolution of P-variants | Excellent | Good to Excellent | IP-RP provides robust separation based on the number of phosphate groups (e.g., CMP vs. CDP). |
| Isomer Separation | Moderate | Good to Excellent | HILIC often provides superior selectivity for positional isomers, which are notoriously difficult to separate.[15] |
| MS Sensitivity | Good | Excellent | HILIC's MS-friendly mobile phases lead to reduced ion suppression and higher signal intensity.[13] |
| Method Robustness | Good | Moderate | IP-RP methods can be more rugged, but require dedicated columns and long equilibration times. HILIC methods can be sensitive to sample solvent composition and matrix effects. |
| Limit of Quantification | ~0.05% | ~0.01% | The enhanced sensitivity of HILIC allows for the detection and quantification of impurities at lower levels. |
Detailed Experimental Protocols
These protocols are designed to be self-validating by including system suitability tests and clear performance criteria.
Protocol 1: IP-RP-LC-MS/MS Method
-
Preparation of Mobile Phases:
-
Mobile Phase A: 15 mM N,N-Dimethylhexylamine (DMHA), 50 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 15 mM DMHA, 50 mM HFIP in 50:50 Methanol:Water.
-
Expertise Note: The combination of a volatile amine (DMHA) and a weak acid (HFIP) forms an effective ion-pairing system that is compatible with mass spectrometry.[16]
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Column Temperature: 45 °C.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 0-100% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Settings (Negative ESI):
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Full Scan MS: m/z 100-1000.
-
Data-Dependent MS/MS: Trigger fragmentation on the top 3 most intense ions exceeding a threshold, using a collision energy ramp (e.g., 15-40 eV).
-
-
System Suitability:
-
Inject a standard mixture of CMP and CDP.
-
Acceptance Criteria: Resolution between CMP and CDP > 2.0; Tailing factor for CDP peak between 0.9 and 1.5.
-
Protocol 2: HILIC-LC-MS/MS Method
-
Preparation of Mobile Phases:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 20 mM Ammonium Acetate in water, pH 9.0 (adjusted with ammonium hydroxide).
-
Expertise Note: A slightly basic pH helps to keep the phosphate groups deprotonated, improving peak shape and retention in HILIC.[13]
-
-
Chromatographic Conditions:
-
Column: Amide or Zwitterionic HILIC, 2.1 x 150 mm, 2.6 µm particle size.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 90% A, decrease to 50% A over 12 minutes, hold for 3 minutes, then return to initial conditions for a 7-minute re-equilibration.
-
Injection Volume: 2 µL.
-
Sample Diluent: 80:20 Acetonitrile:Water.
-
-
Mass Spectrometer Settings:
-
Identical to the IP-RP method to ensure comparable fragmentation data.
-
-
System Suitability:
-
Inject a standard mixture of Cytidine and CDP.
-
Acceptance Criteria: Retention factor (k') for Cytidine > 2.0; Tailing factor for CDP peak between 0.9 and 1.6.
-
Data Interpretation: Decoding the MS/MS Spectra
Structural elucidation of an unknown impurity relies on the careful interpretation of its fragmentation pattern. For CDP and related compounds in negative ion mode, specific product ions are characteristic of different parts of the molecule.[17]
Expected Fragmentation of CDP ([M-H]⁻ at m/z 402.0):
-
Phosphate-derived fragments:
-
m/z 79 ([PO3]⁻): Monophosphate fragment.
-
m/z 97 ([H2PO4]⁻): Dihydrogen phosphate.
-
m/z 159 ([P2O6H]⁻): Dehydrated pyrophosphate.[17]
-
-
Phosphoribose-derived fragments:
-
m/z 291: Diphosphoribose fragment.
-
m/z 273: Dehydrated diphosphoribose.[17]
-
-
Nucleobase-derived fragments:
-
m/z 110 ([Cytosine-H]⁻): The deprotonated cytosine base.
-
Trustworthiness through Self-Validation: The identity of CDP is confirmed by the presence of these key fragments. An impurity can be identified by observing shifts in these fragments. For example:
-
Impurity: CMP ([M-H]⁻ at m/z 322.0): Will show fragments at m/z 79 and 97, but not m/z 159.
-
Impurity: UDP ([M-H]⁻ at m/z 403.0): Will show the same phosphate and phosphoribose fragments as CDP, but the base fragment will shift to m/z 111 ([Uracil-H]⁻).
Caption: Characteristic MS/MS fragmentation of Cytidine 5'-diphosphate.
Conclusion and Forward Outlook
The robust identification of impurities in critical pharmaceutical materials like Cytidine 5'-diphosphate is non-negotiable for ensuring drug safety and efficacy. A multi-faceted approach, leveraging the orthogonal selectivity of IP-RP and the superior sensitivity of HILIC, provides the most comprehensive and self-validating workflow. By understanding the underlying chemical principles of separation and the characteristic fragmentation pathways in mass spectrometry, researchers can confidently detect, identify, and quantify impurities, thereby meeting stringent regulatory expectations and safeguarding patient health. The methodologies described herein serve as a foundational guide for drug development professionals, enabling them to build and validate robust analytical systems for the quality control of nucleotide-based products.
References
-
Title: Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Source: Kymos. [Link]
-
Title: Impurity guidelines in drug development under ICH Q3. Source: AMSbiopharma. [Link]
-
Title: Regulatory aspects of Impurity profiling. Source: ResearchGate. [Link]
-
Title: Impurity Profiling of Pharmaceuticals. Source: ManTech Publications. [Link]
-
Title: Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues. Source: Scientific Reports (Nature). [Link]
-
Title: Negative-ion mode fragmentation of nucleoside 5′-monophosphates (NMP). Source: ResearchGate. [Link]
-
Title: Guidance for Industry - Q3A Impurities in New Drug Substances. Source: U.S. Food and Drug Administration (FDA). [Link]
-
Title: Nucleobases Nucleosides & Nucleotides. Source: MAC-MOD Analytical. [Link]
-
Title: Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column. Source: PMC (PubMed Central). [Link]
-
Title: The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Source: Life Science Journal. [Link]
-
Title: Characterization of Antisense Oligonucleotide Impurities by Ion-Pairing Reversed-Phase and Anion Exchange Chromatography Coupled to Hydrophilic Interaction Liquid Chromatography/Mass Spectrometry Using a Versatile Two-Dimensional Liquid Chromatography Setup. Source: ACS Publications. [Link]
-
Title: Study on the CID Fragmentation Pathways of Deprotonated 4′-Monophosphoryl Lipid A. Source: MDPI. [Link]
-
Title: An Improved Ion-Pair Reversed Phase LC Method for Analysis of Major Impurities of Phosphorothioate Oligonucleotide Cantide. Source: ResearchGate. [Link]
-
Title: Cytidine-5'-Diphosphate (2Na Salt) | CAS 54394-90-0. Source: Veeprho. [Link]
-
Title: Isocratic Separation of RNA Nucleotide Triphosphates Including Pseudouridine using an Atlantis™ Premier BEH™ Z-HILIC Column. Source: Waters Corporation. [Link]
-
Title: Nucleotides via HILIC Column. Source: ResearchGate. [Link]
-
Title: Same but different: structural diversity of cytidine 5′-monophosphate (CMP) (an)hydrates. Source: Royal Society of Chemistry. [Link]
-
Title: Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Source: Waters Corporation. [Link]
-
Title: Oligonucleotide Analysis with Ion-Pairing-Free Reversed Phase Method and TOF LC/MS. Source: Agilent. [Link]
-
Title: Ion fragmentation of small molecules in mass spectrometry. Source: University of Alabama at Birmingham. [Link]
-
Title: Cytidine Diphosphate | C9H15N3O11P2 | CID 6132. Source: PubChem (NIH). [Link]
-
Title: Analysis of Oligonucleotides by Ion-Pair Reversed-Phase Liquid Chromatography Coupled With Positive Mode Electrospray Ionization Mass Spectrometry. Source: PubMed. [Link]
-
Title: An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Source: Oxford Academic. [Link]
-
Title: Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds. Source: PubMed. [Link]
-
Title: Mass spectrometry for structural characterization of bioactive compounds. Source: ResearchGate. [Link]
-
Title: Hydrated sodium cytidine-5′-monophosphate. Source: ResearchGate. [Link]
-
Title: Ensuring Quality: The Importance of Sourcing Cytidine-5'-diphosphate Disodium Salt from Reliable Suppliers. Source: NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
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- 4. ijdra.com [ijdra.com]
- 5. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. fda.gov [fda.gov]
- 8. veeprho.com [veeprho.com]
- 9. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of oligonucleotides by ion-pair reversed-phase liquid chromatography coupled with positive mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. lcms.cz [lcms.cz]
- 15. academic.oup.com [academic.oup.com]
- 16. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
